molecular formula C48H38F8N8O8S4 B610432 Redaporfin CAS No. 1224104-08-8

Redaporfin

Katalognummer: B610432
CAS-Nummer: 1224104-08-8
Molekulargewicht: 1135.1 g/mol
InChI-Schlüssel: CKRVBMUJCFKRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Redaporfin is a bacteriochlorin-based photosensitizer, with antineoplastic activity upon photodynamic therapy (PDT). Following intravenous administration, this compound preferentially accumulates in hyperproliferative tissues, such as tumors. Local application of laser light at the tumor site results in the absorption of light by this agent and a photodynamic reaction between LUZ 11 and oxygen. This results in the production of reactive oxygen species (ROS), which includes singlet oxygen molecules, the superoxide ion, and other cytotoxic free radicals. The formation of ROS induces free radical-mediated DNA damage and cell death.

Eigenschaften

CAS-Nummer

1224104-08-8

Molekularformel

C48H38F8N8O8S4

Molekulargewicht

1135.1 g/mol

IUPAC-Name

2,4-difluoro-N-methyl-3-[10,15,20-tris[2,6-difluoro-3-(methylsulfamoyl)phenyl]-2,3,12,13,22,24-hexahydroporphyrin-5-yl]benzenesulfonamide

InChI

InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3

InChI-Schlüssel

CKRVBMUJCFKRND-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

F-2BMet;  LUZ-11;  F2BMet;  LUZ11;  F 2BMet;  LUZ 11

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Redaporfin in Photodynamic Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin (also known as Luzitin) is a potent second-generation photosensitizer, a synthetic bacteriochlorin, currently under clinical investigation for the photodynamic therapy (PDT) of solid tumors, notably advanced head and neck cancers.[1][2][3] Its efficacy stems from a multifaceted mechanism of action that combines direct cytotoxicity to cancer cells, disruption of tumor vasculature, and the induction of a robust anti-tumor immune response.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated PDT, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This compound was designed for improved efficacy and safety, featuring strong absorption in the near-infrared spectrum (around 750 nm), which allows for deeper tissue penetration of light. Upon intravenous administration, it preferentially accumulates in hyperproliferative tissues like tumors. Subsequent local illumination with light of the appropriate wavelength activates this compound, leading to the production of reactive oxygen species (ROS), which are the ultimate effectors of therapeutic action.

Cellular and Vascular Effects of this compound-PDT

The timing between the administration of this compound and light application, known as the drug-to-light interval (DLI), critically determines the primary therapeutic target.

  • Vascular-Targeted PDT (Short DLI): With a short DLI (e.g., 15 minutes), this compound is predominantly localized within the tumor vasculature. Photoactivation at this stage leads to rapid and severe damage to endothelial cells, causing vascular shutdown, subsequent tumor hypoxia and starvation, and ultimately, tumor necrosis. This vascular-destructive approach has been shown to be highly effective, leading to complete tumor regression in a significant percentage of preclinical models.

  • Cellular-Targeted PDT (Long DLI): With longer DLIs (e.g., 24-72 hours), this compound has more time to extravasate from the blood vessels and accumulate within cancer cells. In this scenario, the primary targets of PDT are the tumor cells themselves.

Subcellular Localization and Organelle-Specific Damage

A key aspect of this compound's cellular mechanism is its specific subcellular localization. Studies have shown that this compound exhibits a selective tropism for the endoplasmic reticulum (ER) and the Golgi apparatus (GA) .

Upon photoactivation, the localized generation of ROS within these organelles triggers a cascade of events:

  • ER and Golgi Stress: The ROS produced by this compound cause direct damage to the ER and GA, leading to ER stress.

  • Inhibition of Protein Secretion: This damage impairs the function of the ER-GA axis, resulting in a general inhibition of the biosynthetic secretory pathway.

  • Induction of Apoptosis: The ER and GA damage acts upstream of the mitochondria to initiate the intrinsic pathway of apoptosis.

The light dose delivered during PDT influences the mode of cell death. Lower light doses tend to induce apoptosis, while higher doses lead to necrosis.

Reactive Oxygen Species (ROS) Generation

The fundamental principle of PDT relies on the generation of cytotoxic ROS. When this compound absorbs photons, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (Type II reaction) or participate in electron transfer reactions to produce other ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH) (Type I reaction). In vitro studies have confirmed that this compound-PDT generates singlet oxygen, superoxide ions, and hydroxyl radicals within cells.

Induction of Anti-Tumor Immunity

A critical component of the long-term efficacy of this compound-PDT is its ability to stimulate a potent and lasting anti-tumor immune response. This is evidenced by the significantly reduced efficacy of the treatment in immunodeficient mice. The immune response is triggered by a combination of factors, including the induction of immunogenic cell death (ICD) and the creation of an acute inflammatory environment.

Key features of the immune response to this compound-PDT include:

  • Acute Inflammation: Vascular-PDT with this compound induces a strong local inflammatory response characterized by a significant influx of neutrophils (neutrophilia) within 2-24 hours post-treatment. This neutrophilia is crucial for the therapeutic effect.

  • Pro-inflammatory Cytokine Release: A systemic increase in the pro-inflammatory cytokine IL-6 is observed, peaking around 24 hours after PDT.

  • T-Cell Activation: this compound-PDT leads to the activation of both CD4+ and CD8+ T cells, with an increased production of IFN-γ. The therapeutic effect is highly dependent on CD8+ T cells.

  • Abscopal Effect and Immunological Memory: The immune response generated by this compound-PDT can lead to the regression of distant, non-irradiated tumors (an abscopal effect) and the establishment of immunological memory that protects against tumor rechallenge.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound-PDT.

ParameterCell Line/ModelValueReference
In Vitro Efficacy
Dark Cytotoxicity (up to 20 µM)LLCNo significant cytotoxicity
Phototoxicity (0.15 J/cm²)LLC>80% cell killing
In Vivo Efficacy
Cure Rate (Vascular-PDT)CT26 tumor-bearing BALB/c mice86%
Cure Rate (Vascular-PDT)LLC tumor-bearing mice67%
Cure Rate (PDT + 3-bromopyruvate)CT26 tumor-bearing BALB/c mice33%
Cure Rate (PDT alone)CT26 tumor-bearing BALB/c mice11%
Immune Response
NeutrophiliaCT26 tumor-bearing BALB/c micePeak at 2-24 hours
Systemic IL-6 IncreaseCT26 tumor-bearing BALB/c mice11-fold increase at 24 hours
CD8+ T-cell DependenceCT26 tumor-bearing BALB/c miceCure rate dropped from 100% to 62.5% with neutrophil depletion

Key Experimental Protocols

In Vitro Phototoxicity Assay

Objective: To determine the light-dose-dependent cytotoxicity of this compound in cancer cells.

Methodology:

  • Cell Culture: Lewis Lung Carcinoma (LLC) cells are seeded in 96-well plates and cultured for 24 hours.

  • Photosensitizer Incubation: Cells are incubated with various concentrations of this compound (e.g., 0.075 to 10 µM) for a specified period (e.g., 3 or 20 hours).

  • Washing: The cells are washed three times with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Irradiation: Immediately after washing, the cells are irradiated with a light-emitting diode (LED) at approximately 750 nm with varying light doses (e.g., 0.1 to 10 J/cm²).

  • Viability Assessment: Cell viability is assessed 24 hours post-irradiation using a standard assay such as the Alamar blue assay.

In Vivo Vascular-PDT Protocol

Objective: To evaluate the anti-tumor efficacy of vascular-targeted this compound-PDT in a murine tumor model.

Methodology:

  • Tumor Model: BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.

  • Photosensitizer Administration: When tumors reach a specified size, mice are intravenously injected with this compound at a dose of 0.75 mg/kg.

  • Drug-to-Light Interval (DLI): A short DLI of 15 minutes is used to target the tumor vasculature.

  • Irradiation: The tumor area is irradiated with a laser at approximately 748 nm with a light dose of 50 J/cm² and a fluence rate of 130 mW/cm².

  • Tumor Growth Monitoring: Tumor growth is monitored over time, and animal survival is recorded.

Flow Cytometry for Immune Cell Population Analysis

Objective: To quantify changes in immune cell populations in peripheral blood following this compound-PDT.

Methodology:

  • Blood Collection: At various time points after PDT (e.g., 2, 6, 24 hours), blood samples are collected from treated and control mice.

  • Cell Staining: The blood samples are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD4, CD8, Ly6G for neutrophils).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to identify and quantify the different immune cell populations.

  • Data Analysis: The percentage and absolute number of each cell type are calculated and compared between treated and control groups.

Visualizations

Signaling Pathway of this compound-PDT Induced Cell Death

Redaporfin_PDT_Cell_Death cluster_activation Photoactivation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Activation Light Light (750 nm) Light->ROS ER_GA Endoplasmic Reticulum & Golgi Apparatus ROS->ER_GA Damage Necrosis Necrosis (High Light Dose) ROS->Necrosis ER_Stress ER Stress ER_GA->ER_Stress Protein_Secretion Inhibition of Protein Secretion ER_GA->Protein_Secretion Mitochondria Mitochondria ER_Stress->Mitochondria Signaling Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Cellular signaling cascade initiated by this compound-PDT.

Experimental Workflow for In Vivo Vascular-PDT

InVivo_PDT_Workflow Start Start: Tumor-bearing Mouse Model (e.g., CT26 in BALB/c) Injection Intravenous Injection of this compound (0.75 mg/kg) Start->Injection DLI Drug-to-Light Interval (15 minutes) Injection->DLI Irradiation Tumor Irradiation (748 nm, 50 J/cm²) DLI->Irradiation Endpoint Endpoint Analysis: - Tumor Growth Measurement - Survival Analysis - Immune Response Profiling Irradiation->Endpoint

Caption: Workflow for a typical in vivo vascular-targeted PDT experiment.

Immune Response to this compound-PDT

Immune_Response_PDT PDT This compound-PDT (Vascular Damage & ICD) Inflammation Acute Local Inflammation PDT->Inflammation Neutrophilia Neutrophilia (2-24h) Inflammation->Neutrophilia IL6 Systemic IL-6 Increase (24h) Inflammation->IL6 T_Cell_Activation T-Cell Activation Inflammation->T_Cell_Activation Tumor_Eradication Primary Tumor Eradication Neutrophilia->Tumor_Eradication CD8 CD8+ T-Cell Response (IFN-γ production) T_Cell_Activation->CD8 CD4 CD4+ T-Cell Response (IFN-γ production) T_Cell_Activation->CD4 CD8->Tumor_Eradication Systemic_Immunity Systemic Anti-Tumor Immunity (Abscopal Effect & Memory) Tumor_Eradication->Systemic_Immunity

Caption: Key events in the anti-tumor immune response triggered by this compound-PDT.

Conclusion

The mechanism of action of this compound in photodynamic therapy is a sophisticated interplay of direct and indirect anti-cancer effects. Its ability to specifically target the ER and Golgi apparatus within cancer cells, leading to a unique form of immunogenic cell death, combined with its potent vascular-disrupting activity and the subsequent induction of a robust, CD8+ T cell-dependent anti-tumor immunity, positions this compound as a highly promising agent in oncology. Understanding these core mechanisms is crucial for the rational design of clinical trials and the development of novel combination therapies that can further enhance the efficacy of this innovative treatment modality. Further research will continue to elucidate the finer details of the signaling pathways and immune modulation involved, paving the way for optimized and personalized PDT-based cancer treatments.

References

Redaporfin: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin, with the chemical designation 5,10,15,20-tetrakis(2,6-difluoro-3-N-methylsulfamoylphenyl)bacteriochlorin, is a potent photosensitizer developed for photodynamic therapy (PDT) of solid tumors. Its strong absorption in the near-infrared spectrum allows for deeper tissue penetration of light, enhancing its therapeutic efficacy. This technical guide provides a detailed overview of the synthesis and purification processes for this compound, based on publicly available information.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a substituted porphyrin precursor, followed by its reduction to the final bacteriochlorin structure. A significant advancement in the manufacturing of this compound is the development of a solvent-free method for the reduction step, suitable for large-scale Good Manufacturing Practice (GMP) production[1][2].

Part 1: Synthesis of the Porphyrin Precursor

The initial step involves the synthesis of 5,10,15,20-tetrakis(2,6-difluoro-3-N-methylsulfamoylphenyl)porphyrin. This is typically achieved through the condensation of the corresponding aldehyde, 2,6-difluoro-3-(N-methylsulfamoyl)benzaldehyde, with pyrrole. While specific industrial protocols for this precursor are proprietary, the synthesis would follow established methods for meso-tetraarylporphyrin formation, such as the Lindsey or Adler-Longo synthesis.

Experimental Protocol (General Lindsey Synthesis):

  • Reaction Setup: A solution of 2,6-difluoro-3-(N-methylsulfamoyl)benzaldehyde and pyrrole (in a 1:1 molar ratio) is prepared in a chlorinated solvent (e.g., dichloromethane) at a low concentration (typically ~10 mM).

  • Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution.

  • Condensation: The reaction mixture is stirred at room temperature in the dark to allow for the formation of the porphyrinogen intermediate.

  • Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen to the stable porphyrin.

  • Quenching and Neutralization: The reaction is quenched, and the acid catalyst is neutralized with a mild base (e.g., triethylamine).

  • Initial Purification: The crude porphyrin is typically purified by column chromatography on silica gel.

Part 2: Reduction of the Porphyrin to this compound (Bacteriochlorin)

The crucial step in the synthesis of this compound is the reduction of the porphyrin precursor to the corresponding bacteriochlorin. This is achieved using a diimide reduction, with p-toluenesulfonyl hydrazide (p-TSH) being a key reagent. A notable innovation in the large-scale production of this compound is the implementation of a solvent-free reaction for this step[3].

Experimental Protocol (General Solvent-Free Reduction):

  • Reactant Mixture: The purified 5,10,15,20-tetrakis(2,6-difluoro-3-N-methylsulfamoylphenyl)porphyrin is intimately mixed with an excess of p-toluenesulfonyl hydrazide.

  • Solid-State Reaction: The solid mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature range of 100-150°C for a specified period (e.g., 2 hours)[3].

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption band of the bacteriochlorin.

  • Workup: After cooling, the reaction mixture is dissolved in an organic solvent (e.g., dichloromethane) for subsequent purification.

Purification of this compound

The purification of the final this compound product is critical to ensure high purity for pharmaceutical applications. The process typically involves a series of extraction and chromatographic steps.

Experimental Protocol:

  • Aqueous Washing: The dissolved crude product from the reduction step is washed sequentially with a dilute acid solution (e.g., 0.1 M HCl) to remove any remaining basic impurities, followed by washing with water to neutrality[3].

  • Drying: The organic layer containing the crude this compound is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

  • Chromatographic Purification: The final purification is achieved by column chromatography. While the specific stationary and mobile phases for the GMP process are proprietary, laboratory-scale purification of similar bacteriochlorins often employs silica gel or alumina columns with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. High-performance liquid chromatography (HPLC) is also a powerful tool for both the analysis and purification of this compound.

Quantitative Data

Detailed quantitative data for the industrial synthesis of this compound, such as reaction yields and final purity, are proprietary to the manufacturer, Luzitin S.A. However, the following table structure can be used to document such data when available.

StepParameterValueReference
Porphyrin Synthesis Starting Aldehyde2,6-difluoro-3-(N-methylsulfamoyl)benzaldehydeProprietary
PyrroleCommercially AvailableProprietary
Reaction YieldData not publicly availableProprietary
Purity of PrecursorData not publicly availableProprietary
Reduction to this compound Reducing Agentp-toluenesulfonyl hydrazide
Reaction ConditionsSolvent-free, 100-150°C
Reaction YieldData not publicly availableProprietary
Purification Final Purity>98% (typical for APIs)Proprietary
Analytical MethodHPLC

Visualizations

Synthesis Workflow

Redaporfin_Synthesis cluster_precursor Part 1: Porphyrin Precursor Synthesis cluster_reduction Part 2: Reduction to this compound Aldehyde 2,6-difluoro-3-(N-methylsulfamoyl)benzaldehyde Condensation Condensation (e.g., Lindsey Synthesis) Aldehyde->Condensation Pyrrole Pyrrole Pyrrole->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ) Porphyrinogen->Oxidation Porphyrin Porphyrin Precursor Oxidation->Porphyrin Purification1 Silica Gel Chromatography Porphyrin->Purification1 Purified_Porphyrin Purified Porphyrin Purification1->Purified_Porphyrin Reduction Solvent-Free Reduction (100-150°C) Purified_Porphyrin->Reduction pTSH p-toluenesulfonyl hydrazide (p-TSH) pTSH->Reduction Crude_this compound Crude this compound Reduction->Crude_this compound

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

Redaporfin_Purification Crude_this compound Crude this compound (from reduction workup) Aqueous_Wash Aqueous Washing (dilute HCl, then H2O) Crude_this compound->Aqueous_Wash Drying Drying of Organic Phase (e.g., Na2SO4) Aqueous_Wash->Drying Chromatography Column Chromatography (e.g., Silica Gel or Alumina) Drying->Chromatography Final_Product Pure this compound Chromatography->Final_Product QC Quality Control (HPLC, etc.) Final_Product->QC

Caption: General purification workflow for this compound.

References

The Precision Strike of Redaporfin: A Technical Guide to its Subcellular Localization in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular localization of Redaporfin, a potent photosensitizer at the forefront of photodynamic therapy (PDT). Understanding where a photosensitizer accumulates within a cancer cell is paramount to deciphering its mechanism of action and optimizing its therapeutic efficacy. This document synthesizes key findings on this compound's intracellular distribution, the experimental methodologies used to determine this, and the subsequent signaling cascades that lead to cancer cell death.

Core Findings: this compound's Tropism for the Endoplasmic Reticulum and Golgi Apparatus

This compound exhibits a highly selective accumulation within the endoplasmic reticulum (ER) and the Golgi apparatus (GA) of cancer cells[1][2][3][4][5]. This specific targeting is a key determinant of its phototoxic mechanism. Upon activation by light, this compound generates reactive oxygen species (ROS) in a spatially-confined manner, initiating a cascade of events that originates in these organelles. Notably, this compound largely spares other critical organelles such as the nucleus, mitochondria, and lysosomes, highlighting its targeted nature.

The lipophilic nature of this compound, with an n-octanol:water partition coefficient (POW) of 80, is a contributing factor to its accumulation in the membranes of the ER and GA. This is in contrast to more hydrophilic derivatives, which exhibit different localization patterns, such as lysosomal accumulation.

Quantitative Analysis of this compound Distribution

While direct quantitative data on the percentage of this compound in each organelle is not extensively detailed in the primary literature, co-localization studies using fluorescence microscopy provide strong evidence for its preferential accumulation. The fluorescence signal of this compound shows a significant overlap with ER and GA-specific markers, and minimal co-localization with mitochondrial and lysosomal markers.

Table 1: Summary of this compound Co-localization with Organelle-Specific Markers

OrganelleMarker UsedCo-localization with this compoundReference
Golgi ApparatusGALT1-GFPStrong
Endoplasmic ReticulumCALR-GFPStrong
MitochondriaMitoTracker GreenMinimal
LysosomesQuinacrineMinimal

Experimental Protocols

The determination of this compound's subcellular localization relies on a combination of advanced microscopy and biochemical fractionation techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cell Culture and this compound Incubation
  • Cell Lines: Human osteosarcoma (U2OS) cells are a commonly used model for these studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Loading: For localization studies, cells are typically incubated with this compound (e.g., 5 µM) for 20 hours prior to analysis. This pre-incubation period is crucial for optimal sensitization of the cells to PDT-induced killing.

Fluorescence Microscopy for Co-localization Analysis

This protocol is designed to visualize the intracellular distribution of this compound and its co-localization with specific organelles.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate to allow for high-resolution imaging.

  • Organelle Staining:

    • Mitochondria: Incubate cells with MitoTracker Green (e.g., 200 nM) for 30 minutes at 37°C.

    • Lysosomes: Incubate cells with Quinacrine (e.g., 1 µM) for 15 minutes at 37°C.

    • ER and Golgi: Utilize cell lines stably expressing fluorescently-tagged markers such as Calreticulin-GFP (CALR-GFP) for the ER and Galactosyltransferase 1-GFP (GALT1-GFP) for the Golgi apparatus.

  • This compound Incubation: Add this compound to the culture medium and incubate for 20 hours.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a confocal laser scanning microscope.

    • This compound fluorescence can be excited at approximately 510 nm with an emission captured around 750 nm.

    • Acquire images for this compound and the specific organelle markers in separate channels.

  • Co-localization Analysis:

    • Merge the acquired images to visualize the overlap between this compound and organelle signals.

    • Quantify the degree of co-localization using a statistical method such as the Pearson's correlation coefficient.

Subcellular Fractionation

This biochemical technique separates different organelles based on their size and density, allowing for the analysis of this compound content in each fraction.

  • Cell Lysis:

    • Harvest this compound-loaded cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700 g for 10 minutes) to pellet the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 g for 30 minutes) to pellet the mitochondria.

    • ER/Golgi (Microsomal) Fraction: The subsequent supernatant can be further ultracentrifuged to pellet the microsomal fraction containing the ER and Golgi. Specific protocols for the enrichment of ER and GA fractions are then applied to the resulting pellet.

  • Analysis: The amount of this compound in each fraction can be quantified, for example, by fluorescence spectroscopy. Western blotting for organelle-specific protein markers should be performed to confirm the purity of the fractions.

Downstream Signaling and Cellular Consequences

The targeted localization of this compound to the ER and Golgi apparatus is the initiating event for its phototoxic effects.

Experimental Workflow: From this compound Localization to Cell Death

The following workflow outlines the sequence of events following this compound photoactivation.

G cluster_0 Cellular Uptake and Localization cluster_1 Photodynamic Therapy (PDT) cluster_2 Organelle-Specific Damage and Stress cluster_3 Apoptotic Signaling Cascade This compound This compound Administration Localization Selective Accumulation in ER and Golgi Apparatus This compound->Localization Light Light Activation (Specific Wavelength) ROS Reactive Oxygen Species (ROS) Generation Light->ROS ER_GA_Damage ER/Golgi Damage ROS->ER_GA_Damage ER_Stress ER Stress ER_GA_Damage->ER_Stress Secretion_Inhibition Inhibition of Protein Secretion ER_GA_Damage->Secretion_Inhibition Mito_Perm Mitochondrial Permeabilization ER_Stress->Mito_Perm Apoptosis Apoptosis Mito_Perm->Apoptosis

Experimental workflow of this compound PDT.
Signaling Pathway of this compound-Induced Cell Death

Photoactivation of this compound in the ER and Golgi triggers a lethal signaling pathway that is upstream of mitochondrial involvement. This leads to ER stress and ultimately engages the intrinsic pathway of apoptosis.

G Redaporfin_PDT This compound + Light ER_GA Endoplasmic Reticulum & Golgi Apparatus Redaporfin_PDT->ER_GA ROS ROS Generation ER_Stress ER Stress ROS->ER_Stress Secretion_Block Inhibition of Protein Secretion ROS->Secretion_Block ER_GA->ROS in situ eIF2a eIF2α Phosphorylation ER_Stress->eIF2a Mitochondria Mitochondria ER_Stress->Mitochondria signals to BAX_BAK BAX/BAK Activation Mitochondria->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Signaling cascade initiated by this compound PDT.

The damage to the ER and Golgi apparatus induced by this compound-generated ROS leads to ER stress, a condition that can trigger apoptosis if the damage is irreparable. One of the markers of ER stress observed after this compound PDT is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This ER-initiated stress signaling then propagates to the mitochondria, leading to the activation of the pro-apoptotic proteins BAX and BAK. The activation of these proteins results in mitochondrial outer membrane permeabilization, the release of pro-apoptotic factors, and the subsequent execution of the apoptotic program.

Conclusion

The selective subcellular localization of this compound in the endoplasmic reticulum and Golgi apparatus is a defining characteristic of its mechanism of action. This targeted accumulation allows for the precise delivery of phototoxic stress to these organelles, initiating a lethal signaling cascade that effectively kills cancer cells. The detailed experimental protocols and understanding of the downstream signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this compound and other next-generation photosensitizers for cancer therapy.

References

Redaporfin in Murine Models: A Technical Overview of Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and biodistribution of Redaporfin in mice. This compound (also known as LUZ11) is a potent bacteriochlorin-based photosensitizer developed for photodynamic therapy (PDT) of solid tumors.[1] Understanding its behavior in vivo is critical for the optimization of treatment protocols and for furthering its clinical development.

Pharmacokinetic Profile

While detailed pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for this compound in mice are not extensively detailed in publicly available literature, the existing data points towards favorable characteristics for a photosensitizer. It is described as having high stability, which allows for both short and long drug-to-light intervals (DLI) in PDT protocols.[2]

A study in BALB/c mice determined the maximum tolerated dose (MTD) of an intravenous formulation of this compound to be 75 mg/kg, indicating a wide therapeutic window, as effective antitumor responses were observed at a much lower dose of 1.5 mg/kg.[3]

Biodistribution in Tumor-Bearing Mice

The tissue distribution of this compound has been characterized in a Lewis lung carcinoma (LLC) mouse model. The following tables summarize the quantitative data on this compound concentration in various tissues at different time points after intravenous administration.

Table 1: Biodistribution of this compound in Tissues Over Time
Tissue15 minutes (%ID/g)3 hours (%ID/g)72 hours (%ID/g)
Blood~6.5~2.0~0.5
Tumor~4.0~1.5~0.8
Liver~2.5~3.5~2.0
Spleen~1.0~2.0~1.8
Kidney~1.5~1.0~0.5
Lung~1.0~0.8~0.3
Muscle~2.5~2.0~1.0
Skin~6.0~2.5~1.0
Intestine~1.0~2.5~1.5

Data in this table is estimated from the graphical data presented in "Effects of Photodynamic Therapy with this compound on Tumor Oxygenation and Blood Flow in a Lung Cancer Mouse Model"[1][4]

Table 2: Tumor-to-Tissue Ratios of this compound
Time PointTumor-to-Muscle (T:M) RatioTumor-to-Skin (T:S) Ratio
15 minutes1.680.69
3 hours0.740.60
72 hours0.750.18

**

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies of this compound in mice.

Animal Models and Tumor Induction
  • Mouse Strains: Studies have utilized various mouse strains, including BALB/c and C57BL/6J mice.

  • Tumor Models:

    • Lewis Lung Carcinoma (LLC): LLC cells are implanted subcutaneously into the right thigh of male C57BL/6J mice.

    • Colon Carcinoma (CT26): CT26 cells are implanted subcutaneously in BALB/c mice.

Drug Administration and Formulation
  • Route of Administration: this compound is administered intravenously (i.v.) via the tail vein.

  • Formulation: A common formulation involves Cremophor EL (CrEL), ethanol, and a saline solution (e.g., CrEL:EtOH:PBS in a 0.2:1:98.8 v/v/v ratio).

  • Dosage:

    • Biodistribution Studies: A dose of 1.5 mg/kg body weight is typically used.

    • Toxicity Studies: Dose escalation studies have been performed with doses up to 75 mg/kg.

Biodistribution Study Workflow

The biodistribution of this compound is assessed by measuring its concentration in various tissues at specific time points following administration.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Analysis A Tumor Cell Implantation (e.g., LLC or CT26) B Tumor Growth to Pre-determined Size A->B C Intravenous Injection of this compound (1.5 mg/kg) B->C D Euthanasia at Pre-defined Time Points (15m, 3h, 72h) C->D E Collection of Blood, Tumor, and Other Tissues D->E F Tissue Homogenization and Extraction E->F G Quantification of this compound (e.g., Fluorescence Spectroscopy) F->G H Data Analysis (%ID/g) G->H G cluster_0 Drug Administration cluster_1 Serial Blood Sampling cluster_2 Sample Processing cluster_3 Analysis A Intravenous Bolus Injection of this compound B Collection of Blood Samples at Multiple Time Points A->B C Plasma Separation (Centrifugation) B->C D Quantification of this compound in Plasma (e.g., LC-MS/MS) C->D E Pharmacokinetic Modeling (t½, CL, Vd, AUC) D->E G cluster_0 Cellular Uptake and Localization cluster_1 Photoactivation cluster_2 Cellular Response cluster_3 Therapeutic Outcome A This compound Accumulates in Endoplasmic Reticulum and Golgi Apparatus B Irradiation with Light (e.g., 749 nm) A->B C Generation of Reactive Oxygen Species (ROS) B->C D ER and Golgi Stress C->D E Induction of Apoptosis and Necrosis D->E F Tumor Cell Death E->F

References

Stability of Redaporfin in Biological Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin, a bacteriochlorin-based photosensitizer, has demonstrated significant promise in photodynamic therapy (PDT) due to its strong absorption in the near-infrared spectrum and high quantum yield of reactive oxygen species (ROS).[1] Its efficacy and safety in preclinical and clinical settings are intrinsically linked to its stability in biological environments. This technical guide provides a comprehensive overview of the stability of this compound in biological solutions, detailing experimental protocols for its assessment and summarizing the current, albeit limited, understanding of its degradation pathways. While specific quantitative stability data for this compound in biological matrices is not extensively available in public literature, this guide synthesizes established methodologies and regulatory expectations to provide a robust framework for its evaluation.

Core Concepts in this compound Stability

The stability of a photosensitizer like this compound in biological solutions is a critical determinant of its pharmacokinetic profile, biodistribution, and therapeutic efficacy. Instability can lead to a loss of photoactivity, the formation of potentially toxic degradation products, and altered targeting capabilities. Key aspects of this compound's stability that warrant investigation include:

  • Chemical Stability: The susceptibility of the this compound molecule to degradation through processes such as hydrolysis, oxidation, and enzymatic action in biological fluids like plasma and serum.

  • Photostability: The degradation of this compound upon exposure to light, a crucial parameter for a photosensitizer that must remain intact until activated at the target site.

  • Physical Stability: The tendency of this compound to aggregate or precipitate in aqueous biological environments, which can affect its bioavailability and photodynamic activity.

Quantitative Stability Data

As of the latest literature review, specific quantitative data on the degradation kinetics, half-life, and degradation products of this compound in human plasma, serum, or whole blood under various conditions (e.g., temperature, pH) have not been extensively published. However, biodistribution studies have provided indirect evidence of its presence in blood at various time points post-administration. For instance, one study showed a higher concentration of this compound in the blood 15 minutes post-injection compared to 3 and 72 hours, indicating clearance and potential degradation over time.[2][3][4]

To facilitate future research and data comparison, the following tables provide a standardized format for presenting quantitative stability data for this compound.

Table 1: Chemical Stability of this compound in Human Plasma

ParameterConditionTime (hours)Remaining this compound (%)Degradation Product(s) (if identified)
Temperature 4°C0, 6, 12, 24, 48
25°C0, 6, 12, 24, 48
37°C0, 6, 12, 24, 48
pH 5.024
7.424
8.524
Enzymatic Plasma0, 1, 2, 4, 8
Heat-inactivated Plasma0, 1, 2, 4, 8

Table 2: Photostability of this compound in Human Serum

Light SourceLight Dose (J/cm²)Incubation Time (hours)Remaining this compound (%)Photodegradation Product(s) (if identified)
Simulated Sunlight 1.2 million lux hours0, 1, 2, 4
UVA 200 watt hours/m²0, 1, 2, 4

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible stability data. The following sections outline key methodologies for assessing the stability of this compound in biological solutions, based on regulatory guidelines and best practices in pharmaceutical analysis.[5]

Protocol 1: Determination of this compound Stability in Human Plasma using HPLC

Objective: To quantify the degradation of this compound in human plasma over time at different temperatures.

Materials:

  • This compound reference standard

  • Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Internal standard (IS) solution (e.g., a structurally similar and stable compound)

  • HPLC system with UV-Vis or fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into human plasma to achieve a final concentration within the linear range of the analytical method.

    • Aliquot the spiked plasma into multiple vials for each time point and temperature condition (e.g., 4°C, 25°C, and 37°C).

  • Incubation:

    • Store the vials at the designated temperatures.

    • At each time point (e.g., 0, 2, 4, 8, 12, and 24 hours), retrieve one vial from each temperature condition.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor the absorbance at the Q-band maximum of this compound (around 740-750 nm) or its fluorescence emission.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life (t½).

Protocol 2: Forced Degradation Studies of this compound

Objective: To identify potential degradation products of this compound under stress conditions, which is crucial for developing a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution (e.g., in methanol/water) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions to exclude thermal degradation.

Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS/MS), to separate and identify the degradation products.

Visualization of Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for assessing this compound stability.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation under Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound-spiked biological matrix (plasma/serum) temp Temperature (4°C, 25°C, 37°C) prep->temp Expose to ph pH (Acidic, Neutral, Basic) prep->ph Expose to light Light Exposure (ICH Q1B) prep->light Expose to enzyme Enzymatic Activity (Active vs. Inactivated Plasma) prep->enzyme Expose to extraction Sample Extraction (e.g., Protein Precipitation) temp->extraction At specified time points ph->extraction At specified time points light->extraction At specified time points enzyme->extraction At specified time points hplc HPLC/UPLC Analysis (Quantification) extraction->hplc lcms LC-MS/MS Analysis (Degradant Identification) extraction->lcms kinetics Degradation Kinetics and Half-life Calculation hplc->kinetics pathway Degradation Pathway Elucidation lcms->pathway

General workflow for assessing this compound stability in biological solutions.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound (Drug Substance/Product) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Subject to base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Subject to oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Subject to thermal Thermal (e.g., 80°C, dry heat) start->thermal Subject to photo Photolytic (ICH Q1B guidelines) start->photo Subject to analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identification & Characterization of Degradation Products analysis->identification method_validation Development of Stability- Indicating Analytical Method identification->method_validation

Workflow for forced degradation studies of this compound.
Signaling Pathways

Currently, there is no direct evidence in the literature linking specific signaling pathways to the degradation of this compound itself. The known signaling pathways associated with this compound are primarily those activated by the reactive oxygen species generated during photodynamic therapy, leading to cell death. These include pathways related to apoptosis, necrosis, and the immune response. Further research is needed to investigate if any enzymatic degradation of this compound is mediated by specific cellular signaling events.

Conclusion

The stability of this compound in biological solutions is a cornerstone of its clinical utility as a photosensitizer. While direct quantitative stability data remains to be fully elucidated in the public domain, this technical guide provides a comprehensive framework for its assessment based on established regulatory guidelines and analytical methodologies. By employing rigorous experimental protocols, researchers and drug development professionals can generate the necessary data to understand the degradation kinetics, identify potential degradation products, and ultimately ensure the safety and efficacy of this compound-based photodynamic therapy. Future studies should focus on generating and publishing quantitative stability data to build a more complete profile of this promising photosensitizer.

References

Methodological & Application

Application Notes and Protocols for Redaporfin Photodynamic Therapy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin (also known as LUZ11) is a potent bacteriochlorin-based photosensitizer designed for photodynamic therapy (PDT).[1][2] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which induce localized cellular damage and subsequent cell death, making it a promising agent in cancer therapy.[1][3] Preclinical studies have demonstrated its efficacy in causing direct antineoplastic effects and stimulating an immune response against malignant lesions.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro application of this compound-mediated PDT in cell culture. The information is intended to guide researchers in designing and executing experiments to evaluate the phototoxic effects of this compound on various cancer cell lines.

Mechanism of Action

This compound-mediated PDT initiates cell death through a well-defined signaling cascade. Following administration, this compound exhibits a selective tropism for the endoplasmic reticulum (ER) and the Golgi apparatus (GA). Upon photoactivation with near-infrared (NIR) light, it triggers the production of ROS, primarily singlet oxygen, superoxide ions, and other cytotoxic free radicals. This leads to rapid ER and GA stress, disrupting protein secretion pathways. The stress signals are then relayed to the mitochondria, initiating the intrinsic apoptotic pathway. The mode of cell death, whether apoptosis or necrosis, can be influenced by the applied light dose. Lower light doses tend to induce apoptosis, while higher doses lead to necrosis.

Signaling Pathway Diagram

Redaporfin_PDT_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Redaporfin_ext This compound Redaporfin_int This compound Accumulation Redaporfin_ext->Redaporfin_int ER_GA Endoplasmic Reticulum & Golgi Apparatus Redaporfin_int->ER_GA Localization ROS Reactive Oxygen Species (ROS) ER_GA->ROS Light Light Activation (~750 nm) Light->ROS Photoactivation ER_Stress ER/GA Stress & Inhibited Protein Secretion ROS->ER_Stress Induces Necrosis Necrosis (High Light Dose) ROS->Necrosis Induces Mitochondria Mitochondria ER_Stress->Mitochondria Signals to Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental objectives.

Cell Culture and Seeding
  • Cell Lines: A variety of cancer cell lines have been successfully used, including human osteosarcoma (U2OS), human cervical cancer (HeLa), human lung carcinoma (A549), human colon carcinoma (HCT116), murine lung carcinoma (LLC), and murine colon carcinoma (CT26).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% non-essential amino acids. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: For experiments in 96-well plates, seed cells at a density of 6,000-7,000 cells per well and allow them to adhere for 24 hours. Adjust seeding density for other plate formats to achieve 70-80% confluency at the time of treatment.

This compound Incubation
  • Stock Solution: Prepare a stock solution of this compound. Due to its hydrophobic nature, a solubilizing agent like Pluronic P123 or Cremophor EL may be required.

  • Working Concentrations: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A wide range of concentrations has been reported, from 0.075 µM to 10 µM for phototoxicity studies. Dark toxicity should be assessed, and concentrations up to 100 µM have been tested without significant cytotoxicity in some cell lines.

  • Incubation: Replace the culture medium in the wells with the this compound-containing medium. Incubation times can vary, with common durations being 3, 20, or 24 hours. Protect cells from light during incubation to prevent premature photosensitizer activation.

Photoactivation
  • Light Source: A light-emitting diode (LED) or a laser capable of emitting light at a wavelength of approximately 735-750 nm is required.

  • Light Dose: The light dose (fluence) is a critical parameter. Doses ranging from 0.075 J/cm² to 10 J/cm² have been reported to be effective. The choice of light dose can influence the mechanism of cell death.

  • Procedure:

    • After the incubation period, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound this compound.

    • Add fresh, phenol red-free culture medium to the wells.

    • Irradiate the cells with the light source, delivering the predetermined light dose.

Experimental Workflow Diagram

PDT_Workflow start Start cell_seeding Cell Seeding (e.g., 96-well plate) start->cell_seeding incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h redaporfin_inc This compound Incubation (e.g., 3-24h in the dark) incubation_24h->redaporfin_inc wash Wash Cells with PBS (3 times) redaporfin_inc->wash irradiation Photoactivation (~750 nm Light) wash->irradiation post_incubation Post-Irradiation Incubation (e.g., 24h) irradiation->post_incubation assays Cell Viability/Death Assays post_incubation->assays end End assays->end

Caption: General experimental workflow for this compound PDT in cell culture.

Post-Irradiation Assays

Evaluate the effects of this compound-PDT 24 hours or at other relevant time points post-irradiation.

  • Cell Viability: The AlamarBlue™ assay can be used to assess cell viability.

  • Apoptosis and Necrosis: Use Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • Reactive Oxygen Species (ROS) Detection: To confirm the generation of ROS, various fluorescent probes can be utilized:

    • Singlet Oxygen Sensor Green (SOSG) for singlet oxygen.

    • Aminophenyl fluorescein (APF) and hydroxyphenyl fluorescein (HPF) for hydroxyl radicals.

    • Dihydroethidium (DHE) for superoxide anions.

Data Presentation

Quantitative data from in vitro this compound-PDT studies should be summarized in tables for clear comparison of different experimental conditions.

Table 1: In Vitro this compound-PDT Parameters and Efficacy
Cell LineThis compound Conc. (µM)Incubation Time (h)Light Wavelength (nm)Light Dose (J/cm²)OutcomeReference
LLC53735 ± 200.15>80% cell killing
LLCNot Specified3735 ± 201Apoptosis
LLCNot Specified3735 ± 2010Necrosis
U2OS0.313 - 10207500.075Concentration-dependent cell death
4T10.075 - 1020750 ± 200.1Concentration-dependent cell death
4T1-luc20.075 - 1020750 ± 200.1Concentration-dependent cell death
CT26Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIC50 values determined
Table 2: Dark Toxicity of this compound
Cell LineThis compound Conc. (µM)Incubation Time (h)OutcomeReference
LLC0.1 - 10024No significant cytotoxicity up to 20 µM

Conclusion

This compound is a highly effective photosensitizer for in vitro photodynamic therapy. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in various cancer cell models. Careful optimization of parameters such as this compound concentration, incubation time, and light dose is crucial for achieving desired experimental outcomes and for elucidating the underlying mechanisms of action. The ability to modulate the cell death pathway through adjustments in the light dose adds another layer of versatility to this promising therapeutic agent.

References

Application Notes and Protocols for Novel Drug Delivery Systems for Redaporfin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin, a potent bacteriochlorin-based photosensitizer, has demonstrated significant promise in photodynamic therapy (PDT) for various cancers.[1][2] Its therapeutic efficacy is attributed to its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to localized cellular damage and induction of an anti-tumor immune response.[1][3][4] this compound preferentially accumulates in hyperproliferative tissues and, upon illumination, targets the endoplasmic reticulum (ER) and Golgi apparatus (GA), triggering ER stress, inhibition of the secretory pathway, and ultimately, immunogenic cell death. To enhance its therapeutic index, novel drug delivery systems are being explored to improve its solubility, stability, and tumor-targeting capabilities.

These application notes provide an overview of developing liposomal and polymeric nanoparticle-based drug delivery systems for this compound, including detailed protocols for formulation, characterization, and in vitro/in vivo evaluation.

Novel Drug Delivery Systems for this compound

The hydrophobic nature of this compound presents a challenge for its systemic administration. Encapsulation into nanocarriers such as liposomes and polymeric nanoparticles can overcome this limitation, offering several advantages:

  • Improved Solubility and Stability: Nanocarriers can encapsulate hydrophobic drugs like this compound in their core or lipid bilayer, enhancing their dispersion and stability in aqueous environments.

  • Enhanced Tumor Accumulation: Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Controlled Release: The release of this compound can be modulated by the composition and properties of the nanocarrier.

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to further enhance their accumulation in tumor cells.

Experimental Protocols

Formulation of this compound-Loaded Nanoparticles

2.1.1. Liposomal this compound Formulation

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (CHOL)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

Protocol:

  • Dissolve this compound, DPPC, CHOL, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be DPPC:CHOL:DSPE-PEG2000:this compound of 55:40:5:0.5.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at 40°C.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC).

  • The resulting multilamellar vesicles (MLVs) are then sonicated for 5-10 minutes to reduce their size.

  • For a more uniform size distribution, the liposomal suspension is extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

  • Store the prepared liposomal this compound suspension at 4°C.

2.1.2. Polymeric Nanoparticle Formulation of this compound

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.6 dL/g)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Dissolve this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilize the final nanoparticle suspension for long-term storage.

Characterization of this compound-Loaded Nanoparticles

2.2.1. Data Presentation: Physicochemical Properties

ParameterLiposomesPolymeric NanoparticlesMethod
Particle Size (nm) 100 - 150150 - 250Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to -30-20 to -40Laser Doppler Velocimetry
Encapsulation Efficiency (%) > 80%> 70%UV-Vis Spectroscopy
Drug Loading (%) 1 - 5%0.5 - 2%UV-Vis Spectroscopy

2.2.2. Experimental Protocols for Characterization

  • Particle Size, PDI, and Zeta Potential: Disperse the nanoparticle formulation in deionized water and analyze using a Zetasizer Nano ZS or similar instrument.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Measure the concentration of free this compound in the supernatant using UV-Vis spectroscopy at its characteristic absorption wavelength.

    • Disrupt the nanoparticle pellet using a suitable solvent (e.g., DMSO for liposomes, DCM for PLGA nanoparticles) to release the encapsulated drug.

    • Measure the concentration of encapsulated this compound.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100

      • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

  • In Vitro Drug Release:

    • Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released this compound in the aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

In Vitro Efficacy Assessment

Cell Culture

Maintain cancer cell lines such as CT26 (colon carcinoma), 4T1 (mammary carcinoma), or LLC (Lewis lung carcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Study

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with free this compound or this compound-loaded nanoparticles at a specific concentration.

  • At various time points (e.g., 1, 4, 8, 24 hours), wash the cells with PBS to remove non-internalized nanoparticles.

  • Lyse the cells and quantify the intracellular this compound concentration using fluorescence spectroscopy or by disrupting the nanoparticles and using UV-Vis spectroscopy.

In Vitro Phototoxicity Assay (MTT Assay)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of free this compound or this compound-loaded nanoparticles for a predetermined time (e.g., 24 hours).

  • Wash the cells with PBS and add fresh medium.

  • Irradiate the cells with a light source at the appropriate wavelength for this compound (around 750 nm) with a specific light dose. Keep a set of non-irradiated plates as dark controls.

  • Incubate the cells for another 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Efficacy Assessment

Animal Model

All animal experiments should be conducted in accordance with institutional guidelines. BALB/c mice are a commonly used strain for establishing subcutaneous tumor models with cell lines like CT26 or 4T1.

In Vivo PDT Efficacy Study

Protocol:

  • Subcutaneously inject cancer cells into the flank of BALB/c mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., saline control, free this compound + light, this compound nanoparticles + light, light only).

  • Intravenously inject the formulations at a specific dose of this compound.

  • After a predetermined drug-to-light interval (DLI), irradiate the tumor area with a laser at the appropriate wavelength and light dose.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathway of this compound-Mediated PDT

Redaporfin_PDT_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_er_golgi ER & Golgi cluster_immune Immune Response Redaporfin_NP This compound-Loaded Nanoparticle This compound This compound Redaporfin_NP->this compound Cellular Uptake ER_Golgi Endoplasmic Reticulum & Golgi Apparatus This compound->ER_Golgi Accumulation ROS Reactive Oxygen Species (ROS) ROS->ER_Golgi Damage Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD ER_Golgi->ROS Photoactivation (Light) ER_Stress ER Stress ER_Golgi->ER_Stress Protein_Secretion_Inhibition Inhibition of Protein Secretion ER_Golgi->Protein_Secretion_Inhibition ER_Stress->Mitochondria Signal Relay Immune_Activation Immune System Activation ICD->Immune_Activation

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

Experimental Workflow for Developing this compound Nanoparticles

Workflow cluster_char Characterization Details cluster_invitro In Vitro Assays cluster_invivo In Vivo Evaluation Formulation 1. Formulation (Liposomes / Polymeric NP) Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Studies Characterization->InVitro Size Size & PDI (DLS) Zeta Zeta Potential EE EE & DL (%) Release In Vitro Release InVivo 4. In Vivo Studies InVitro->InVivo Uptake Cellular Uptake Toxicity Phototoxicity (MTT) Analysis 5. Data Analysis & Optimization InVivo->Analysis Model Tumor Model (BALB/c Mice) Efficacy PDT Efficacy Analysis->Formulation Optimization Loop

Caption: Workflow for developing and evaluating this compound nanoparticles.

References

Measuring Reactive Oxygen Species Production from Redaporfin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin (coded as LUZ11) is a potent bacteriochlorin-based photosensitizer designed for photodynamic therapy (PDT).[1] Its therapeutic efficacy stems from the generation of reactive oxygen species (ROS) upon activation with light of a specific wavelength, typically around 750 nm.[2][3] This process, known as a photodynamic reaction, involves the transfer of energy from the excited photosensitizer to molecular oxygen, leading to the formation of highly cytotoxic species.[1] These include singlet oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

1^{1}1
O
2{2}2​
), superoxide ions (Ongcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
2{2}^{-}2−​
), and other free radicals, which subsequently induce cellular damage and trigger cell death pathways.[1] Understanding and accurately quantifying the ROS production by this compound is critical for preclinical evaluation, mechanistic studies, and the optimization of PDT protocols.

This compound preferentially accumulates in the endoplasmic reticulum (ER) and Golgi apparatus (GA) of cancer cells. Upon photoactivation, it instigates a rapid, ROS-dependent disruption of these organelles, leading to ER stress and the inhibition of the secretory pathway. This localized oxidative stress is a key event that initiates downstream signaling cascades, ultimately leading to cell death.

These application notes provide detailed protocols for the measurement of various ROS generated by this compound in cellular systems.

Quantitative Data Summary

The photodynamic efficiency of a photosensitizer is often characterized by its singlet oxygen quantum yield (

Φ\PhiΦ
Δ\DeltaΔ
), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed. While this compound is described as having a high ROS yield, its singlet oxygen quantum yield is noted to be lower than some other photosensitizers, suggesting that other ROS, such as superoxide ions, play a significant role in its potent phototoxicity.

ParameterValue/RangeMethod of DeterminationReference
Singlet Oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
1^{1}1
O
2{2}2​
) Production
High YieldIndirectly measured via cellular assays with specific probes.
Singlet Oxygen Quantum Yield (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
Φ\PhiΦ
Δ\DeltaΔ
)
Qualitatively described as lower than some other photosensitizers, yet highly potent.Comparative in vitro phototoxicity assays.
Superoxide (O
2{2}^{-}2−​
) Production
DetectedCellular assays using Dihydroethidine (DHE).
Other ROS (e.g., hydroxyl radicals) DetectedCellular assays using APF and HPF probes.

Experimental Protocols

Protocol 1: Measurement of Total ROS Production

This protocol describes the use of a general ROS indicator to measure the overall increase in oxidative stress following this compound-PDT.

Materials:

  • CellROX® Green Reagent

  • This compound

  • Appropriate cell line (e.g., U2OS, A549, HeLa, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Light source with an emission spectrum covering the activation wavelength of this compound (e.g., 750 nm LED array)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • This compound Incubation: Treat cells with the desired concentration of this compound (e.g., 5 µM) in a complete culture medium for 20 hours.

  • Washing: Gently wash the cells three times with PBS to remove any unbound this compound.

  • Probe Loading: Add fresh, pre-warmed complete culture medium containing CellROX® Green Reagent (final concentration 5 µM) to the cells. Incubate for 30 minutes at 37°C, protected from light.

  • Photoactivation: Irradiate the cells with the light source at a specific light dose (e.g., 0.1 J/cm²). Include a dark control (no irradiation) and a vehicle control (no this compound).

  • Analysis: Immediately following irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/520 nm).

Protocol 2: Specific Detection of Singlet Oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> 1^{1}1 O 2{2}2​ )

This protocol utilizes Singlet Oxygen Sensor Green (SOSG), a fluorescent probe that is highly selective for ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

1^{1}1
O
2{2}2​
.

Materials:

  • Singlet Oxygen Sensor Green (SOSG)

  • This compound

  • Cell line and culture reagents

  • Light source (e.g., 750 nm)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding and this compound Incubation: Follow steps 1 and 2 from Protocol 1.

  • Probe Loading: Two hours before the end of the this compound incubation, add SOSG to the culture medium to a final concentration of 20 µM.

  • Washing: Gently wash the cells with PBS containing Ca

    2+^{2+}2+
    and Mg
    2+^{2+}2+
    .

  • Photoactivation: Add fresh buffer or medium to the cells and immediately irradiate with the light source for various time intervals to achieve the desired light dose.

  • Analysis: Measure the green fluorescence (excitation/emission ~504/525 nm) using a flow cytometer or fluorescence plate reader. An increase in fluorescence intensity corresponds to the amount of singlet oxygen produced.

Protocol 3: Specific Detection of Superoxide (Ongcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> 2−{2}^{-}2−​ )

This protocol employs Dihydroethidine (DHE), a probe that becomes fluorescent upon oxidation by superoxide.

Materials:

  • Dihydroethidine (DHE)

  • This compound

  • Cell line and culture reagents

  • Light source (e.g., 750 nm)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and this compound Incubation: Follow steps 1 and 2 from Protocol 1.

  • Probe Loading: Two hours before the end of the this compound incubation, add DHE to the culture medium to a final concentration of 20 µM.

  • Washing: Gently wash the cells with PBS.

  • Photoactivation: Add fresh buffer or medium and irradiate the cells with the appropriate light dose.

  • Analysis: Analyze the cells using a fluorescence microscope (red channel) or a flow cytometer (excitation/emission ~518/606 nm). An increase in red fluorescence indicates superoxide production.

Visualizations

G Experimental Workflow for Cellular ROS Detection cluster_prep Preparation cluster_treatment Treatment & Detection cluster_analysis Analysis cell_seeding 1. Seed Cells redaporfin_incubation 2. Incubate with this compound cell_seeding->redaporfin_incubation probe_loading 3. Load with ROS-specific fluorescent probe redaporfin_incubation->probe_loading washing 4. Wash to remove unbound compounds probe_loading->washing photoactivation 5. Irradiate with light (e.g., 750 nm) washing->photoactivation fluorescence_measurement 6. Measure Fluorescence photoactivation->fluorescence_measurement data_analysis 7. Quantify ROS Production fluorescence_measurement->data_analysis

Caption: General experimental workflow for measuring this compound-induced ROS.

G This compound-Induced Cell Death Pathway This compound This compound er_ga ER & Golgi Apparatus Localization This compound->er_ga accumulates in light Light (750 nm) light->this compound activates ros ROS Production (Singlet Oxygen, Superoxide) er_stress ER Stress & Disruption of Secretory Pathway ros->er_stress induces er_ga->ros generates mitochondria Mitochondrial Perturbation er_stress->mitochondria signals to apoptosis Apoptosis mitochondria->apoptosis triggers

Caption: Simplified signaling pathway of this compound-induced phototoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Redaporfin Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Redaporfin in photodynamic therapy (PDT) experiments. The information is designed to address specific issues that may be encountered, with a focus on the critical parameter of the drug-light interval (DLI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based PDT?

A1: this compound is a photosensitizer that localizes in the endoplasmic reticulum (ER) and the Golgi apparatus (GA) of cancer cells.[1] Upon activation by light of an appropriate wavelength (approximately 740-780 nm), it generates reactive oxygen species (ROS).[1] This leads to rapid ER and GA stress, inhibiting the protein secretory pathway and triggering cell death.[1] The cell death mechanism can be apoptotic or necrotic depending on the light dose administered.[2][3] Additionally, this compound-PDT can induce an anti-tumor immune response, which contributes to its overall efficacy.

Q2: How does the drug-light interval (DLI) impact the therapeutic outcome of this compound PDT?

A2: The drug-light interval is a critical determinant of this compound's therapeutic effect by influencing its primary target.

  • Short DLI (e.g., 15 minutes): This protocol, often referred to as vascular-targeted PDT (V-PDT), targets the tumor vasculature. At this early time point, this compound is predominantly localized within the blood vessels. Light activation at this stage leads to vascular destruction, causing a strong deprivation of blood supply to the tumor and resulting in a highly effective anti-tumor response.

  • Long DLI (e.g., 3 to 72 hours): Longer intervals allow for the redistribution of this compound from the vasculature into the tumor cells themselves. This approach, known as cellular-targeted PDT (C-PDT), directly kills cancer cells through the mechanisms described in Q1. While effective, studies have shown that for this compound, V-PDT may lead to a more robust and complete tumor response compared to C-PDT.

Q3: What were the key findings from preclinical studies on different this compound DLIs?

A3: Preclinical studies in a Lewis lung carcinoma (LLC) mouse model demonstrated that a 15-minute DLI (V-PDT) resulted in complete tumor regression in 67% of mice, with no recurrence for over a year. In contrast, a 72-hour DLI led to more modest tumor inhibition.

Troubleshooting Guide

Problem 1: Suboptimal or inconsistent tumor response with a long DLI (e.g., 72 hours).

  • Possible Cause: Insufficient direct cytotoxicity or the development of hypoxia, which can reduce the efficacy of PDT.

  • Troubleshooting Steps:

    • Optimize Light Dose: The mechanism of cell death (apoptosis vs. necrosis) is dependent on the light dose. Ensure the light dose is sufficient to induce the desired level of cell killing. Titration of the light dose may be necessary.

    • Consider a Shorter DLI: Based on preclinical data, a 15-minute DLI targeting the vasculature has shown superior efficacy. Switching to a V-PDT protocol could significantly improve the anti-tumor response.

    • Assess Tumor Oxygenation: PDT is an oxygen-dependent process. If the tumor is highly hypoxic, the generation of cytotoxic ROS will be limited. Consider methods to monitor or enhance tumor oxygenation.

Problem 2: Difficulty reproducing the high efficacy of vascular-targeted PDT (15-minute DLI).

  • Possible Cause: Precise timing and accurate light delivery are crucial for V-PDT.

  • Troubleshooting Steps:

    • Strict Adherence to DLI: The 15-minute interval between this compound administration and light application should be precisely timed to ensure the photosensitizer is within the vasculature.

    • Verify Light Delivery: Ensure the entire tumor volume is evenly illuminated with the correct wavelength and fluence. Any movement of the animal during irradiation can significantly impact the outcome.

    • Confirm this compound Biodistribution: While direct measurement can be complex, biodistribution studies have shown that tumor-to-muscle and tumor-to-skin ratios of this compound are highest at 15 minutes post-injection, supporting the rationale for a short DLI.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the impact of DLI on this compound efficacy.

Table 1: In Vivo Efficacy of this compound-PDT at Different DLIs in a Lewis Lung Carcinoma Mouse Model

Drug-Light Interval (DLI)Therapeutic StrategyOutcomeReference
15 minutesVascular-Targeted PDT (V-PDT)67% of mice showed complete tumor regression with no recurrence for over 1 year.
3 hoursMixed Vascular and CellularData on long-term cure rates not as extensively reported, but showed an effect.
72 hoursCellular-Targeted PDT (C-PDT)Modest tumor inhibition.

Table 2: this compound Biodistribution Ratios at Different DLIs

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Skin RatioReference
15 minutes1.680.69
3 hours0.740.60
72 hours0.750.18

Experimental Protocols

In Vitro this compound PDT Protocol (Cellular-Targeted)

  • Cell Culture: Plate cells (e.g., Lewis lung carcinoma - LLC) in a suitable culture medium and allow them to adhere overnight.

  • Incubation with this compound: Incubate the cells with the desired concentration of this compound in a culture medium for 3 hours in the dark.

  • Washing: Wash the cells twice with PBS containing Ca2+ and Mg2+ to remove any unbound this compound.

  • Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., 735 ± 20 nm LED) at the desired light dose.

  • Post-Irradiation Incubation: Add fresh medium and return the plates to the incubator for 24 hours.

  • Viability Assessment: Determine cell viability using standard assays such as MTT or AlamarBlue.

In Vivo Vascular-Targeted this compound PDT Protocol (V-PDT)

  • Animal Model: Utilize an appropriate tumor model, such as LLC-bearing mice.

  • This compound Administration: Administer this compound intravenously (i.v.) at a dose of 0.75 mg/kg.

  • Drug-Light Interval: Wait for a precise interval of 15 minutes.

  • Anesthesia: Anesthetize the animal to prevent movement during irradiation.

  • Irradiation: Illuminate the tumor area with a laser at the appropriate wavelength (e.g., 748 nm) and fluence (e.g., 50 J/cm²).

  • Monitoring: Monitor tumor response and animal survival over time.

Visualizations

G cluster_0 This compound-PDT Signaling Pathway This compound This compound Administration Light Light Activation (740-780 nm) This compound->Light Drug-Light Interval ROS Reactive Oxygen Species (ROS) Generation Light->ROS ER_GA ER & Golgi Apparatus Stress ROS->ER_GA Secretion Inhibition of Protein Secretion ER_GA->Secretion Mitochondria Mitochondrial Perturbation ER_GA->Mitochondria Upstream Signal Immune Anti-Tumor Immune Response ER_GA->Immune Induces ICD Apoptosis Apoptosis Mitochondria->Apoptosis Tumor_Death Tumor Cell Death Apoptosis->Tumor_Death Immune->Tumor_Death

Caption: Signaling pathway of this compound-based photodynamic therapy.

G cluster_1 Experimental Workflow for this compound PDT start Start drug_admin Administer this compound start->drug_admin dli Drug-Light Interval (15 min or 72h) drug_admin->dli light_exposure Light Exposure (e.g., 748 nm, 50 J/cm²) dli->light_exposure outcome Assess Tumor Response (e.g., size, necrosis) light_exposure->outcome end End outcome->end

Caption: Generalized experimental workflow for in vivo this compound PDT.

References

troubleshooting inconsistent Redaporfin PDT results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Redaporfin-mediated photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this compound PDT experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound PDT?

This compound is a bacteriochlorin-based photosensitizer that, upon activation by light, generates reactive oxygen species (ROS), leading to cell death.[1] Preclinical studies have shown that this compound selectively localizes in the endoplasmic reticulum (ER) and Golgi apparatus (GA).[2][3] Upon photoactivation, it induces rapid, ROS-dependent damage to these organelles, triggering ER stress and inhibiting the protein secretory pathway.[2][3] This targeted organelle damage is a key upstream event that leads to mitochondrial dysfunction and ultimately, apoptotic or necrotic cell death.

Q2: What is the optimal wavelength for activating this compound?

This compound is designed for activation with near-infrared (NIR) light, typically around 750 nm. This longer wavelength allows for deeper tissue penetration compared to photosensitizers activated by light in the visible spectrum, making it suitable for treating solid tumors.

Q3: What are the typical drug-to-light intervals (DLIs) for this compound PDT?

The optimal drug-to-light interval (DLI) can vary depending on the experimental model and the desired therapeutic effect (vascular vs. cellular targeting).

  • Vascular-targeted PDT: Short DLIs, such as 15 minutes, are used to target the tumor vasculature, as this compound is primarily localized within the blood vessels at this time point. This approach leads to vascular shutdown, causing tumor hypoxia and starvation.

  • Cellular-targeted PDT: Longer DLIs, such as 3 to 72 hours, allow for the accumulation of this compound within the tumor cells themselves.

Q4: Can this compound PDT induce an immune response?

Yes, this compound PDT has been shown to induce an immunogenic form of cell death. The treatment can stimulate an anti-tumor immune response, which can contribute to the destruction of distant, non-irradiated lesions and lead to long-term tumor control. This immune response involves the infiltration of immune cells, such as T cells, into the tumor microenvironment following PDT.

Troubleshooting Guide

Issue 1: Inconsistent or Low Cytotoxicity
Possible Cause Troubleshooting Step
Inadequate this compound Uptake Verify the cellular uptake of this compound using fluorescence microscopy or flow cytometry. This compound has fluorescent properties that can be visualized. Optimize incubation time and concentration based on the cell line. Different cell lines may exhibit different uptake kinetics.
Suboptimal Light Delivery Ensure the light source is calibrated and delivering the correct wavelength and fluence (light dose). Check for any obstructions or scattering that may be reducing the light dose reaching the target cells. For in vivo models, consider the light penetration depth in the specific tissue.
Low Oxygen Concentration (Hypoxia) Tumor hypoxia is a known limiting factor for PDT efficacy, as oxygen is required for ROS generation. Measure the oxygen levels in your in vitro or in vivo model. Consider strategies to mitigate hypoxia, such as fractionated light delivery to allow for tissue reoxygenation.
This compound Aggregation Poor solubility can lead to aggregation, reducing the photosensitizer's efficacy. Ensure proper formulation and dissolution of this compound as per the manufacturer's protocol.
Incorrect Drug-to-Light Interval (DLI) The DLI is critical for targeting specific components of the tumor (vasculature vs. tumor cells). Verify that the chosen DLI aligns with your therapeutic goal. A short DLI (e.g., 15 minutes) targets vasculature, while longer DLIs (e.g., 3-72 hours) target tumor cells.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure uniform cell seeding density across all wells or plates. Cell density can influence the cellular response to PDT.
Uneven Light Distribution Verify that the light source provides uniform illumination across the entire treatment area. Use a power meter to map the light intensity profile.
Fluctuations in Experimental Conditions Maintain consistent temperature, humidity, and CO2 levels throughout the experiment, as these can affect cellular physiology and response to treatment.
Variable this compound Concentration Ensure accurate and consistent preparation of this compound solutions for each experiment.
Issue 3: Off-Target Toxicity or Side Effects (In Vivo)
Possible Cause Troubleshooting Step
Photosensitivity This compound can cause skin photosensitivity if the subject is exposed to intense light after administration. Follow recommended light avoidance protocols post-treatment. This compound was designed to minimize this risk, but precautions are still necessary.
Systemic Toxicity While preclinical studies show this compound to be well-tolerated, high doses may lead to transient increases in liver enzymes and neutrophil counts. Adhere to the recommended dose range.
Damage to Adjacent Healthy Tissue Ensure precise light delivery to the target tumor area to minimize damage to surrounding healthy tissues.

Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical and clinical studies of this compound PDT.

Table 1: Preclinical Efficacy of this compound PDT in a CT26 Colon Carcinoma Model

This compound Dose (mg/kg)Light Dose (J/cm²)Drug-to-Light Interval (DLI)OutcomeReference
1.57415 min83% complete tumor regression
0.755015 min86% cure rate

Table 2: Phase I/IIa Clinical Trial Parameters for this compound PDT in Head and Neck Cancer

This compound Dose (mg/kg)Light Dose (J/cm²)Wavelength (nm)Drug-to-Light Interval (DLI)OutcomeReference
0.7550749 ± 315 minEffective dose causing necrosis >5 mm deep
Experimental Protocols

Protocol 1: In Vitro this compound PDT for Cytotoxicity Assessment

  • Cell Seeding: Plate cells in a 96-well plate at a density of 6,000-7,000 cells/well and incubate for 24 hours.

  • This compound Incubation: Add this compound at desired concentrations (e.g., 0.075 to 10 µM) to the cells.

  • Drug-to-Light Interval (DLI): Incubate the cells with this compound for the desired DLI (e.g., 20 hours for cellular targeting).

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Irradiation: Irradiate the cells with a light source at the appropriate wavelength (e.g., 750 ± 20 nm) and light dose (e.g., 0.1 J/cm²).

  • Viability Assay: Assess cell viability 24 hours post-irradiation using a standard assay such as AlamarBlue or MTT.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

  • Probe Incubation: Load cells with a ROS-sensitive fluorescent probe (e.g., DHR 123 for general ROS, or SOSG for singlet oxygen) according to the manufacturer's instructions.

  • This compound Treatment and Irradiation: Treat the cells with this compound and irradiate as described in the cytotoxicity protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity of the oxidized probe using a fluorescence microscope or plate reader. An increase in fluorescence indicates ROS production. The production of ROS is expected to increase linearly with the light irradiation dose until saturation of the sensor molecule.

Visualizations

Redaporfin_PDT_Workflow General Experimental Workflow for this compound PDT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture/Animal Model Preparation administration This compound Administration cell_culture->administration redaporfin_prep This compound Formulation redaporfin_prep->administration dli Drug-to-Light Interval (DLI) administration->dli Incubation irradiation Light Irradiation (~750 nm) dli->irradiation cytotoxicity Cytotoxicity Assay (e.g., MTT) irradiation->cytotoxicity ros_detection ROS Detection (Fluorescent Probes) irradiation->ros_detection mechanism Mechanism of Action Studies irradiation->mechanism

Caption: Experimental workflow for this compound PDT.

Redaporfin_Signaling_Pathway This compound PDT Cellular Signaling Pathway This compound This compound Uptake Light Light Activation (~750 nm) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Light->ROS Activation ER_Golgi Endoplasmic Reticulum & Golgi Apparatus Damage ROS->ER_Golgi ER_Stress ER Stress ER_Golgi->ER_Stress Protein_Secretion Inhibition of Protein Secretion ER_Golgi->Protein_Secretion Mitochondria Mitochondrial Permeabilization ER_Golgi->Mitochondria Upstream signaling Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis Immune_Response Immunogenic Cell Death Apoptosis->Immune_Response

Caption: Cellular signaling pathway of this compound PDT.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound PDT Results cluster_params Experimental Parameters cluster_bio Biological Factors cluster_solution Potential Solutions start Inconsistent/Low Efficacy check_drug Verify this compound Uptake & Concentration start->check_drug check_light Verify Light Dose & Wavelength start->check_light check_dli Optimize Drug-to-Light Interval start->check_dli check_oxygen Assess Oxygen Levels (Hypoxia) start->check_oxygen check_cells Check Cell Line Sensitivity & Density start->check_cells solution_drug Adjust concentration/incubation time check_drug->solution_drug solution_light Calibrate light source, ensure uniform delivery check_light->solution_light solution_dli Test different DLIs (vascular vs. cellular) check_dli->solution_dli solution_oxygen Use hypoxia-mitigating strategies check_oxygen->solution_oxygen solution_cells Standardize cell handling procedures check_cells->solution_cells

Caption: Troubleshooting logic for inconsistent results.

References

Redaporfin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Redaporfin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

This compound in its solid form should be stored at approximately -18°C in the dark.[1] It is also recommended to store it under a nitrogen atmosphere in sealed vials.[1]

Q2: How should I store this compound stock solutions?

The stability of this compound stock solutions is dependent on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month.[2] For long-term storage, it is recommended to store solutions at -80°C, which ensures stability for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for preparing this compound stock solutions?

The search results indicate that this compound has been formulated in a mixture of Cremophor® EL, ethanol, and 0.9% NaCl for in vivo studies. For in vitro experiments, it has been dissolved in DMSO. When preparing formulations, it is crucial to ensure complete solubilization, which can be confirmed by the absence of precipitate after centrifugation.

Q5: Are there any known incompatibilities for this compound?

Specific incompatibilities with other chemicals are not detailed in the provided search results. However, as a photosensitizer, it is plausible that it could interact with other light-sensitive compounds or strong oxidizing agents. It is always good practice to avoid mixing stock solutions with other compounds unless their compatibility is known.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no photosensitizing activity in my experiment. Improper storage of this compound leading to degradation.Verify that this compound (solid and stock solutions) has been stored at the correct temperatures and protected from light. Use a fresh aliquot of a properly stored stock solution.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Degradation due to prolonged exposure to light during experimental setup.Minimize light exposure at all stages of handling and experimentation. Use amber-colored tubes and work under subdued lighting conditions.
Precipitate observed in my this compound solution. Incomplete dissolution.Ensure the solvent system is appropriate and that the solubilization process is complete. Vortexing and centrifugation can help confirm complete dissolution.
Exceeded solubility limit.Check the solubility of this compound in the chosen solvent and ensure the concentration is not above the solubility limit.
Change in temperature or pH affecting solubility.Ensure the solution is maintained at a stable temperature and pH as recommended for the specific experimental protocol.
Inconsistent experimental results. Inconsistent concentration of this compound due to improper storage or handling.Re-evaluate storage and handling procedures. Use a freshly prepared and quantified stock solution for each set of experiments.
Photodegradation during the experiment.Standardize the light exposure conditions during your experiments to ensure consistency.

Data Summary

This compound Storage Conditions
Form Condition Duration Reference
Solid-18°C, dark, under nitrogenNot specified
Stock Solution-20°C1 month
Stock Solution-80°C6 months

Experimental Protocols

While specific, detailed experimental protocols for this compound stability testing were not found in the search results, a general methodology can be outlined based on the International Council for Harmonisation (ICH) guidelines for photostability testing (Q1B) and forced degradation studies.

General Protocol for Forced Degradation and Stability Studies

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound (drug substance)

  • Appropriate solvents (e.g., DMSO, or a formulation vehicle like Cremophor EL/Ethanol/Saline)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

  • Mass Spectrometer (MS) for identification of degradation products

  • pH meter

  • Photostability chamber

  • Temperature-controlled ovens and freezers

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration.

    • For each stress condition, transfer an aliquot of the stock solution to a separate container.

  • Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Add 3% H₂O₂ to the sample solution. Store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance and the solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid drug substance and the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

    • Use LC-MS to identify the structure of significant degradation products.

  • Data Evaluation:

    • Determine the rate of degradation under each stress condition.

    • Identify the primary degradation pathways for this compound.

    • The results will help in defining appropriate storage and handling conditions and in the development of a stable formulation.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Unexpected Experimental Results check_storage Verify this compound Storage Conditions (-20°C short-term, -80°C long-term, protected from light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage & Use New Aliquot storage_ok->correct_storage No check_handling Review Handling Procedures (Reduced luminosity, single-use aliquots) storage_ok->check_handling Yes end_point Problem Resolved correct_storage->end_point handling_ok Handling Procedures Correct? check_handling->handling_ok correct_handling Action: Implement Proper Handling Procedures handling_ok->correct_handling No check_solution Inspect Solution for Precipitate handling_ok->check_solution Yes correct_handling->end_point precipitate_present Precipitate Present? check_solution->precipitate_present troubleshoot_solubility Troubleshoot Solubility (Check solvent, concentration, temperature) precipitate_present->troubleshoot_solubility Yes evaluate_protocol Evaluate Experimental Protocol for Light Exposure precipitate_present->evaluate_protocol No troubleshoot_solubility->end_point protocol_ok Minimal Light Exposure Ensured? evaluate_protocol->protocol_ok modify_protocol Action: Modify Protocol to Minimize Light protocol_ok->modify_protocol No protocol_ok->end_point Yes modify_protocol->end_point

Caption: Troubleshooting workflow for this compound experiments.

StabilityTestingWorkflow start Start: Stability Assessment of this compound prepare_samples Prepare this compound Samples (Solid and Solution) start->prepare_samples stress_testing Forced Degradation (Stress Testing) prepare_samples->stress_testing acid_hydrolysis Acid Hydrolysis stress_testing->acid_hydrolysis base_hydrolysis Base Hydrolysis stress_testing->base_hydrolysis oxidation Oxidation stress_testing->oxidation thermal Thermal Degradation stress_testing->thermal photostability Photostability (ICH Q1B) stress_testing->photostability analysis Analyze Samples at Time Points (Stability-Indicating HPLC) acid_hydrolysis->analysis base_hydrolysis->analysis oxidation->analysis thermal->analysis photostability->analysis quantify Quantify this compound & Degradants analysis->quantify identify Identify Degradation Products (LC-MS) analysis->identify evaluate Evaluate Data & Determine Degradation Pathways quantify->evaluate identify->evaluate end_point End: Define Storage & Handling Conditions evaluate->end_point

Caption: General workflow for this compound stability testing.

References

Validation & Comparative

Redaporfin vs. Photofrin: A Comparative Guide to Efficacy in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) represents a promising modality in the oncologist's armamentarium, offering targeted tumor destruction with minimal invasiveness. The efficacy of PDT is critically dependent on the choice of photosensitizer. This guide provides a detailed, data-driven comparison of two key photosensitizers: Redaporfin (Luzitin®), a newer-generation agent, and Photofrin® (porfimer sodium), the first-generation photosensitizer that paved the way for clinical PDT.

Executive Summary

This compound, a bacteriochlorin-based photosensitizer, and Photofrin, a hematoporphyrin derivative, exhibit distinct physicochemical and photobiological properties that translate to differences in their clinical efficacy and safety profiles. This compound's strong absorption in the near-infrared spectrum allows for deeper tissue penetration of light, potentially enabling the treatment of larger and more deep-seated tumors. Furthermore, its shorter plasma half-life suggests a reduced duration of patient photosensitivity, a significant side effect associated with Photofrin. While direct head-to-head clinical trials are limited, available preclinical and clinical data suggest this compound holds promise for improved tumor response and patient safety.

Physicochemical and Photobiological Properties

A fundamental comparison of the two photosensitizers reveals key differences in their molecular structure and light-absorbing properties, which in turn influence their therapeutic potential.

PropertyThis compound (Luzitin®)Photofrin® (Porfimer Sodium)
Chemical Class BacteriochlorinHematoporphyrin Derivative
Maximum Absorption Wavelength (Q-band) ~748 nm[1][2]~630 nm[3]
Singlet Oxygen Quantum Yield (ΦΔ) High (specific value not publicly available)[4]0.61 ± 0.03 to 0.85 (in various solvents)[5]
Primary Mechanism of Action Type I & Type II Photochemical ReactionsPrimarily Type II Photochemical Reaction
Subcellular Localization Endoplasmic Reticulum and Golgi ApparatusMitochondria and other cellular membranes

Preclinical Efficacy

Preclinical studies in animal models provide valuable insights into the comparative efficacy of this compound and Photofrin.

Study ParameterThis compound (CT26 Colon Carcinoma in BALB/c mice)Photofrin (Various preclinical models)
Dosage 0.75 mg/kgVaries by model
Light Dose 50 J/cm² at 748 nmVaries by model
Tumor Response 86% cure rateData not directly comparable from a single study
Immune Response Stimulation of anti-tumor immunity, including increased neutrophilia and pro-inflammatory cytokines (IL-6)Can induce an inflammatory response

Clinical Efficacy: Head and Neck Cancer

While direct comparative trials are lacking, individual clinical studies in patients with head and neck cancer offer a glimpse into their respective efficacies.

Study ParameterThis compound (Phase I/IIa, Advanced Head and Neck Cancer)Photofrin (Multiple Phase II trials, Early-Stage Head and Neck Cancer)
Patient Population Advanced, treatment-refractoryEarly stage (Carcinoma in situ, T1, T2)
Dosage 0.75 mg/kg2.0 mg/kg
Light Dose 50 J/cm² at 749±3 nmVaries by study
Tumor Response Complete tumor necrosis of the treated area in the patient who completed the final PDT session89.1% complete clinical response
Pharmacokinetics Half-life of 19 hoursProlonged retention in skin, leading to extended photosensitivity
Adverse Events Grade 3 photosensitivity in 2 patients after accidental sun exposurePhotosensitivity is a common and prolonged side effect

Experimental Protocols

This compound Phase I/IIa Clinical Trial for Advanced Head and Neck Cancer
  • Objective: To determine the tolerability, anti-tumor effect, and pharmacokinetics of this compound.

  • Methodology: A dose-escalation study was conducted where patients received a single intravenous infusion of this compound at doses ranging from 0.05 mg/kg to 1.0 mg/kg. Following a drug-light interval, the tumor was illuminated with a laser at 749±3 nm with a light dose of 50 J/cm². The "effective dose" was determined as the dose that was safe and induced tumor necrosis. In the final PDT session, the entire accessible tumor was treated with the determined effective dose.

Photofrin Clinical Trials for Early-Stage Head and Neck Cancer
  • Objective: To evaluate the efficacy of Photofrin-mediated PDT in patients with early-stage head and neck squamous cell carcinoma.

  • Methodology: Patients were administered Photofrin intravenously at a dose of 2.0 mg/kg. After a drug-light interval of 40-50 hours, the tumor was illuminated with a 630 nm laser. The light was delivered via fiber optics, and the light dose varied depending on the specific study protocol.

Signaling Pathways and Mechanisms of Action

This compound-Mediated Cell Death

This compound-PDT primarily targets the endoplasmic reticulum (ER) and Golgi apparatus, leading to a cascade of events culminating in apoptotic cell death. The generation of reactive oxygen species (ROS) in these organelles induces ER stress and disrupts protein secretion. This initial damage is then relayed to the mitochondria, triggering the intrinsic apoptotic pathway.

Redaporfin_Pathway cluster_PDT This compound PDT cluster_Cellular Cellular Response This compound This compound + Light (748 nm) ROS ROS Generation (Type I & II) This compound->ROS ER_Golgi ER & Golgi Apparatus Damage ROS->ER_Golgi ER_Stress ER Stress ER_Golgi->ER_Stress Protein_Secretion Inhibition of Protein Secretion ER_Golgi->Protein_Secretion Mitochondria Mitochondrial Perturbation ER_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound-PDT signaling pathway.

Photofrin-Mediated Cell Death

Photofrin-PDT induces cell death primarily through the generation of singlet oxygen (a Type II photochemical reaction). Photofrin localizes to various cellular membranes, with a significant accumulation in the mitochondria. Upon light activation, the resulting oxidative stress directly damages mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in apoptosis. At higher doses, necrosis can also be a significant mode of cell death.

Photofrin_Pathway cluster_PDT Photofrin PDT cluster_Cellular Cellular Response Photofrin Photofrin + Light (630 nm) Singlet_Oxygen Singlet Oxygen (¹O₂) Generation (Type II) Photofrin->Singlet_Oxygen Mitochondria_Damage Mitochondrial Damage Singlet_Oxygen->Mitochondria_Damage Membrane_Damage Cellular Membrane Damage Singlet_Oxygen->Membrane_Damage Necrosis Necrosis (at high doses) Singlet_Oxygen->Necrosis Apoptosis_Factors Release of Pro-Apoptotic Factors (e.g., Cytochrome c) Mitochondria_Damage->Apoptosis_Factors Caspase_Activation Caspase Activation Apoptosis_Factors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Photofrin-PDT signaling pathway.

Conclusion

This compound demonstrates several advantageous characteristics over Photofrin, including a longer wavelength of light absorption for deeper tissue penetration and a shorter half-life potentially leading to reduced patient photosensitivity. Preclinical and early clinical data for this compound are promising, suggesting high efficacy in tumor destruction. Photofrin, as the established first-generation photosensitizer, has a longer clinical track record and has proven effective, particularly for early-stage and superficial tumors.

The choice between this compound and Photofrin will ultimately depend on the specific clinical indication, tumor characteristics (size, location, depth), and the desired balance between efficacy and safety. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two important photodynamic therapy agents.

References

A Preclinical Comparative Analysis of Redaporfin and Verteporfin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Physicochemical and Photodynamic Properties

PropertyRedaporfinVerteporfin
Chemical Class BacteriochlorinBenzoporphyrin derivative
Absorption Maximum (nm) ~748-750~689-692
Primary Mechanism Cellular and Vascular DamagePrimarily Vascular Damage
Subcellular Localization Endoplasmic Reticulum (ER) and Golgi ApparatusPrimarily associated with vascular endothelium; also reported in mitochondria
Key Cellular Effects ER stress, apoptosis, induction of immunogenic cell deathEndothelial cell damage, vascular occlusion, inhibition of YAP-TEAD pathway

In Vitro Efficacy: A Look at Cellular Cytotoxicity

The in vitro photodynamic efficacy of this compound and Verteporfin has been evaluated across various cancer cell lines. It is crucial to note that direct comparison of IC50 values is challenging due to variations in experimental conditions such as cell lines, drug incubation times, and light doses.

Table 1: In Vitro Photodynamic Efficacy of this compound

Cell LineCancer TypeThis compound Concentration (µM) for significant cell killingLight Dose (J/cm²)Incubation Time (h)Outcome
4T1Murine Mammary CarcinomaIC50: 1.3 ± 0.40.120Significant cell killing[1]
4T1-luc2Murine Mammary CarcinomaIC50: 1.1 ± 0.30.120Significant cell killing[1]
LLCLewis Lung CarcinomaNot specified0.153>80% cell killing
CT26Murine Colon CarcinomaNot specifiedNot specifiedNot specifiedCytotoxic (details in combination studies)[2]

Table 2: In Vitro Photodynamic Efficacy of Verteporfin

Cell LineCancer TypeVerteporfin Concentration (µM) for significant cell killingLight Dose (J/cm²)Incubation Time (h)Outcome
MKN45Gastric CancerEC50: 0.612.50.5Significant cell killing[3]
MKN74Gastric CancerEC50: 1.212.50.5Significant cell killing
ES2-lucOvarian CancerIC50: 0.21 (with 18F-FDG)Cerenkov Radiation6Significant cell killing
A375, mel-624, mel-537Melanoma2 and 5Not specified (light-independent)Not specifiedInhibition of cell proliferation

In Vivo Efficacy: Preclinical Tumor Models

The anti-tumor efficacy of both photosensitizers has been demonstrated in various preclinical animal models. The choice of model, drug and light dosimetry, and drug-to-light interval (DLI) are critical parameters influencing the outcome.

Table 3: In Vivo Efficacy of this compound-PDT

Animal ModelTumor ModelDrug Dose (mg/kg)Light Dose (J/cm²)DLIOutcome
BALB/c miceCT26 (colon carcinoma)0.755015 min86% cure rate
BALB/c miceCT26 (colon carcinoma)1.57415 min83% complete tumor regression
C57BL/6J miceLLC (Lewis lung carcinoma)Not specified10515 minSignificant tumor growth delay; ~33% permanent tumor remission
BALB/c mice4T1 (mammary carcinoma)0.755015 minPotentially lethal with no tumor impact in initial protocols
BALB/c mice4T1-luc2 (mammary carcinoma)1.810072 hUsed in combination studies with immune checkpoint inhibitors
C57BL/6 miceB16F10 (melanoma)17515 minUsed in combination studies with immune checkpoint inhibitors

Table 4: In Vivo Efficacy of Verteporfin-PDT

Animal ModelTumor ModelDrug Dose (mg/kg)Light Dose (J/cm²)DLIOutcome
Nude miceRetinoblastoma xenografts (RB109-LAK)1Not specified1 hSignificant tumor response (p=0.01)
Nude miceOvarian cancer xenograft8 (NLC formulation)Not specifiedNot specifiedSignificant tumor growth inhibition without visible toxicity
Nude miceMelanoma xenografts (A375)Not specifiedNot specifiedNot specifiedUsed to study drug resistance and combination therapies
Athymic nude miceMelanoma xenograftsNot specified25-30024 hLess responsive in melanotic vs. amelanotic tumors

Mechanisms of Action: A Tale of Two Pathways

This compound and Verteporfin induce tumor destruction through distinct yet overlapping mechanisms.

This compound: Following intravenous administration, this compound is taken up by tumor cells and localizes to the endoplasmic reticulum (ER) and Golgi apparatus. Upon photoactivation, it generates reactive oxygen species (ROS) that induce severe ER stress, leading to the unfolded protein response (UPR) and ultimately, apoptosis. This process is also associated with the hallmarks of immunogenic cell death (ICD), including the surface exposure of calreticulin and release of ATP, which can stimulate an anti-tumor immune response.

Verteporfin: The primary mechanism of Verteporfin in PDT is vascular disruption. It preferentially accumulates in the neovasculature of tumors. Photoactivation leads to endothelial cell damage, platelet aggregation, and thrombus formation, resulting in vascular occlusion and subsequent tumor cell death due to oxygen and nutrient deprivation. In addition to its role in PDT, Verteporfin has been identified as an inhibitor of the Hippo signaling pathway effector, Yes-associated protein (YAP), independent of light activation. By disrupting the interaction between YAP and the TEAD transcription factor, Verteporfin can inhibit cancer cell proliferation and survival.

Experimental Protocols: A Guide to Preclinical Studies

Detailed methodologies are crucial for the replication and comparison of preclinical findings. Below are representative protocols for in vitro and in vivo studies with this compound and Verteporfin.

This compound In Vitro Phototoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., 4T1, 4T1-luc2) in 96-well plates at a density of 6,000-7,000 cells/well.

  • Drug Incubation: After 24 hours, add this compound at various concentrations (e.g., 0.075 to 10 µM) and incubate for 20 hours.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Irradiation: Immediately irradiate the cells with a light source at ~750 nm with a specific light dose (e.g., 0.1 J/cm²).

  • Viability Assessment: Assess cell viability 24 hours post-irradiation using a standard assay such as Alamar blue.

This compound In Vivo Efficacy Study (CT26 Model)
  • Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.

  • Drug Administration: When tumors reach a predetermined size, intravenously administer this compound at a dose of 0.75 mg/kg.

  • Drug-to-Light Interval (DLI): Wait for a DLI of 15 minutes.

  • Irradiation: Irradiate the tumor area with a 749 nm laser at a light dose of 50 J/cm².

  • Monitoring: Monitor tumor growth and animal survival over time.

Verteporfin In Vitro Phototoxicity Assay (Gastric Cancer Model)
  • Cell Seeding: Seed gastric cancer cells (e.g., MKN45, MKN74) in appropriate culture vessels.

  • Drug Incubation: Treat cells with varying concentrations of Verteporfin for a specified time (e.g., 30 minutes).

  • Irradiation: Expose the cells to a 660 nm LED light source at a specific light dose (e.g., 2.5 J/cm²).

  • Viability Assessment: Determine cell viability at a set time point post-irradiation to calculate the half-maximal effective concentration (EC50).

Verteporfin In Vivo Efficacy Study (Retinoblastoma Xenograft Model)
  • Tumor Implantation: Establish human retinoblastoma xenografts in nude mice.

  • Drug Administration: Intravenously inject Verteporfin at a dose of 1 mg/kg.

  • Drug-to-Light Interval (DLI): Allow a DLI of 1 hour.

  • Irradiation: Illuminate the tumor with a laser at the appropriate wavelength.

  • Monitoring: Monitor tumor response and animal survival.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Redaporfin_PDT_Pathway This compound This compound (Photoactivated) ROS Reactive Oxygen Species (ROS) This compound->ROS Light ER_Golgi Endoplasmic Reticulum & Golgi Apparatus ROS->ER_Golgi Damage ER_Stress ER Stress & UPR Activation ER_Golgi->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Signal Relay ICD Immunogenic Cell Death ER_Stress->ICD DAMPs Release Apoptosis Apoptosis Mitochondria->Apoptosis Immune_Response Anti-Tumor Immune Response ICD->Immune_Response

This compound's Cellular Mechanism of Action

Verteporfin_PDT_Pathway cluster_pdt Photodynamic Action cluster_hippo Hippo Pathway Inhibition (Light-Independent) Verteporfin_PDT Verteporfin (Photoactivated) ROS_V Reactive Oxygen Species (ROS) Verteporfin_PDT->ROS_V Light Endothelial_Cell Vascular Endothelial Cell ROS_V->Endothelial_Cell Damage Vascular_Occlusion Vascular Occlusion Endothelial_Cell->Vascular_Occlusion Tumor_Necrosis Tumor Necrosis Vascular_Occlusion->Tumor_Necrosis Verteporfin_Hippo Verteporfin YAP_TEAD YAP-TEAD Complex Verteporfin_Hippo->YAP_TEAD Inhibits Gene_Transcription Proliferation & Survival Genes Inhibition Inhibition of Proliferation YAP_TEAD->Inhibition Blocks Transcription

Verteporfin's Dual Mechanisms of Action

Experimental_Workflow start Start: Preclinical Study tumor_model Establish Tumor Model (In Vitro or In Vivo) start->tumor_model drug_admin Administer Photosensitizer (this compound or Verteporfin) tumor_model->drug_admin dli Drug-to-Light Interval (DLI) drug_admin->dli irradiation Irradiate Tumor Area with Specific Wavelength dli->irradiation data_collection Data Collection (Tumor size, Viability, etc.) irradiation->data_collection analysis Data Analysis & Comparison data_collection->analysis end End: Conclusion analysis->end

General Preclinical PDT Experimental Workflow

Conclusion

This guide provides a comparative overview of this compound and Verteporfin in preclinical PDT models based on currently available data. This compound demonstrates a potent cytotoxic and immunogenic effect primarily through targeting the ER and Golgi apparatus. In contrast, Verteporfin's main preclinical efficacy in PDT stems from its vascular-disrupting properties, with an additional light-independent mechanism of inhibiting the Hippo/YAP pathway.

The choice between these photosensitizers for future research and development may depend on the specific cancer type, its vascularity, and the desired therapeutic outcome (e.g., direct cell killing versus vascular shutdown or a combination with immunotherapy). The provided data and protocols serve as a valuable resource for designing and interpreting future preclinical studies in the field of photodynamic therapy. It is important to reiterate that the absence of direct comparative studies necessitates careful consideration of the different experimental contexts when evaluating the relative performance of these two promising photosensitizers.

References

A Comparative Guide to Redaporfin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Redaporfin with other commercially available photosensitizers, focusing on their mechanisms of action and supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these photodynamic therapy (PDT) agents.

Executive Summary

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that induce tumor cell death. This compound, a bacteriochlorin-based photosensitizer, has shown significant promise in preclinical and clinical studies. This guide compares the key characteristics of this compound with three other widely used photosensitizers: Photofrin®, Visudyne® (Verteporfin), and Talaporfin Sodium. The comparison focuses on their physicochemical properties, mechanism of action, and clinical efficacy.

Comparison of Photosensitizer Performance

The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.

ParameterThis compoundPhotofrin® (Porfimer Sodium)Visudyne® (Verteporfin)Talaporfin Sodium
Chemical Class BacteriochlorinPorphyrin MixtureBenzoporphyrin DerivativeChlorin
Maximum Absorption (nm) ~748[1]~630[2]~690~664[3]
Singlet Oxygen Quantum Yield (ΦΔ) High (exact value not reported)~0.1-0.3 (variable)~0.6-0.8 (estimated to be 2x Photofrin)[4]0.53[3]
Subcellular Localization Endoplasmic Reticulum, Golgi ApparatusPlasma membrane, mitochondria, lysosomesMitochondria, Endoplasmic ReticulumLysosomes, Early Endosomes
Phototoxicity (IC50) 1.1 ± 0.3 µM (4T1-luc2 cells)10 µM (Colo-26 cells, 4 J/cm²)12.5 ng/mL (human mammary artery SMC)13.60 µM (HGC27 cells)
Cellular Uptake Time-dependent, reaches maximum after ~24h in LLC cellsTime-dependent, reaches maximum after 3-5h in cancer cell linesRapid, reaches maximum within 1-3h in cancer cell linesTime-dependent, mediated by endocytosis, reaches maximum after ~4h in various cancer cell lines

Note: IC50 values are highly dependent on the cell line, light dose, and incubation time. The values presented here are from different studies and should be interpreted with caution.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all four photosensitizers involves the generation of singlet oxygen and other ROS upon activation by light of a specific wavelength. However, their different subcellular localizations lead to distinct downstream signaling events.

This compound

This compound's unique localization in the Endoplasmic Reticulum (ER) and Golgi Apparatus (GA) is a key determinant of its mechanism of action. Upon photoactivation, the generated ROS induce ER stress and disrupt the GA-dependent secretory pathway. This leads to the activation of the unfolded protein response (UPR) and ultimately triggers apoptosis through the intrinsic pathway.

Redaporfin_Pathway This compound This compound ROS ROS Generation (¹O₂, O₂⁻, •OH) This compound->ROS ER_GA Endoplasmic Reticulum & Golgi Apparatus This compound->ER_GA Accumulation Light Light (748 nm) Light->this compound Activation ROS->ER_GA Damage ER_Stress ER Stress ER_GA->ER_Stress Secretion_Inhibition Inhibition of Protein Secretion ER_GA->Secretion_Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Mitochondria Mitochondrial Perturbation UPR->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound's signaling pathway leading to apoptosis.
Alternative Photosensitizers

  • Photofrin®: As a mixture of porphyrins, Photofrin localizes to various organelles, including the plasma membrane, mitochondria, and lysosomes. Its action is multi-targeted, leading to a combination of apoptosis and necrosis.

  • Visudyne® (Verteporfin): This photosensitizer primarily accumulates in the mitochondria and, to a lesser extent, the ER. Photoactivation leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

  • Talaporfin Sodium: Talaporfin sodium is actively taken up by cells via endocytosis and accumulates in lysosomes. Upon photoactivation, it disrupts the lysosomal membrane, releasing lysosomal enzymes into the cytoplasm and inducing apoptosis and necrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action of photosensitizers.

Subcellular Localization via Confocal Microscopy

This protocol describes the visualization of the intracellular localization of a photosensitizer using a fluorescent marker for a specific organelle.

Materials:

  • Cancer cell line (e.g., U2OS)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Photosensitizer (e.g., this compound)

  • Organelle-specific fluorescent probe (e.g., ER-Tracker™ Green, MitoTracker™ Green FM)

  • Formaldehyde

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Photosensitizer Incubation: Seed cells on glass-bottom dishes. Once confluent, incubate the cells with the photosensitizer (e.g., 5 µM this compound) for the desired time (e.g., 20 hours).

  • Organelle Staining: In the last 30 minutes of the photosensitizer incubation, add the organelle-specific fluorescent probe (e.g., 1 µM ER-Tracker™ Green) to the culture medium.

  • Fixation: Wash the cells three times with PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Wash the cells again with PBS and acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the photosensitizer and the organelle tracker.

  • Analysis: Analyze the colocalization of the photosensitizer and the organelle marker using image analysis software to determine the Pearson's correlation coefficient.

Subcellular_Localization_Workflow A Seed cells on glass-bottom dishes B Incubate with Photosensitizer A->B C Add Organelle-specific Fluorescent Probe B->C D Wash and Fix Cells C->D E Image with Confocal Microscope D->E F Analyze Colocalization E->F

Workflow for determining subcellular localization.
Detection of Reactive Oxygen Species (ROS)

This protocol outlines the detection of intracellular ROS generation using the fluorescent probe Singlet Oxygen Sensor Green (SOSG).

Materials:

  • Cancer cell line

  • Culture medium

  • Photosensitizer

  • Singlet Oxygen Sensor Green (SOSG)

  • Light source with appropriate wavelength

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture and Photosensitizer Incubation: Culture cells and incubate with the photosensitizer as described in the previous protocol.

  • SOSG Loading: Wash the cells with PBS and then incubate with 5 µM SOSG in serum-free medium for 30 minutes at 37°C.

  • Photoactivation: Irradiate the cells with light of the appropriate wavelength and dose (e.g., for this compound, 748 nm).

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of SOSG using a fluorometer (excitation ~504 nm, emission ~525 nm) or visualize the fluorescence using a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity of the treated cells with that of control cells (no photosensitizer, no light) to quantify the level of singlet oxygen generation.

ROS_Detection_Workflow A Incubate cells with Photosensitizer B Load cells with SOSG probe A->B C Irradiate cells with light B->C D Measure SOSG fluorescence C->D E Quantify ROS generation D->E

Workflow for detecting reactive oxygen species.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cancer cell line

  • Culture medium

  • Photosensitizer

  • Light source

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • PDT Treatment: Treat cells with the photosensitizer and light as described previously. Include appropriate controls (untreated, light only, photosensitizer only).

  • Cell Harvesting: After a desired incubation period post-PDT (e.g., 6 hours), harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells based on their fluorescence profiles.

Apoptosis_Assay_Workflow A Induce Apoptosis (PDT Treatment) B Harvest Cells A->B C Stain with Annexin V and Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic & Necrotic Cells D->E

Workflow for apoptosis assay using Annexin V/PI.

Conclusion

This compound presents a distinct mechanism of action primarily targeting the ER and Golgi apparatus, which differentiates it from other photosensitizers that localize to other organelles. This targeted approach leads to a specific signaling cascade involving ER stress and inhibition of protein secretion, ultimately resulting in apoptotic cell death. While direct quantitative comparisons of all performance parameters are challenging due to variations in experimental setups across different studies, the available data suggests that this compound is a potent photosensitizer with a favorable preclinical and clinical profile. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further validate the mechanism of action of this compound and other photosensitizers.

References

benchmarking Redaporfin's photostability against other photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

Redaporfin, a bacteriochlorin-based photosensitizer, demonstrates high photostability, a critical attribute for effective photodynamic therapy (PDT). This guide provides a comparative analysis of this compound's photostability against other commonly used photosensitizers, supported by available data and detailed experimental protocols for researchers in drug development and related scientific fields.

Comparative Photostability of Photosensitizers

The photostability of a photosensitizer is inversely related to its photobleaching quantum yield (Φp), where a lower value indicates higher stability. The following table summarizes the available photobleaching quantum yields for various photosensitizers.

PhotosensitizerClassPhotobleaching Quantum Yield (Φp)Reference
This compound BacteriochlorinNot Reported (Qualitatively High Stability)[1]
Photofrin® (Porfimer Sodium)Porphyrin5.4 x 10⁻⁵
Hematoporphyrin (HP)Porphyrin4.7 x 10⁻⁵
Tetra(4-sulfonatophenyl)porphine (TSPP)Porphyrin9.8 x 10⁻⁶
Uroporphyrin I (URO)Porphyrin2.8 x 10⁻⁵
VerteporfinBenzoporphyrin DerivativeQualitatively Lower than Photofrin®
Temoporfin (mTHPC, Foscan®)ChlorinQualitatively Lower Stability than some chlorins

Experimental Protocol: Assessing Photosensitizer Photostability

The following is a generalized experimental protocol for determining the photobleaching quantum yield of a photosensitizer in solution.

Objective: To quantify the photostability of a photosensitizer by measuring its photodegradation upon light exposure.

Materials:

  • Photosensitizer solution of known concentration

  • Spectrophotometrically pure solvent (e.g., Dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))

  • Calibrated light source with a specific wavelength (corresponding to the Qy absorption band of the photosensitizer)

  • Optical power meter

  • Magnetic stirrer and stir bar

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of the photosensitizer in the chosen solvent with an initial absorbance of approximately 1.0 at its Qy absorption maximum.

  • Irradiation Setup: Place the cuvette containing the photosensitizer solution in a holder on a magnetic stirrer. Position the light source to uniformly illuminate the cuvette.

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the photosensitizer solution before irradiation.

  • Photobleaching: Irradiate the solution with the calibrated light source at a constant intensity. Periodically interrupt the irradiation to record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Plot the absorbance at the Qy maximum as a function of the irradiation time or light dose.

    • The photobleaching quantum yield (Φp) can be calculated from the initial rate of photodegradation using appropriate actinometry to determine the photon flux.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_irrad Irradiation & Measurement cluster_analysis Data Analysis A Prepare Photosensitizer Solution B Measure Initial Absorbance Spectrum A->B C Irradiate with Calibrated Light Source B->C D Periodically Measure Absorbance Spectrum C->D Interrupt D->C Resume E Plot Absorbance vs. Irradiation Time D->E F Calculate Photobleaching Quantum Yield (Φp) E->F

Caption: Workflow for determining photosensitizer photostability.

Signaling Pathway of this compound-Mediated Photodynamic Therapy

This compound-mediated PDT induces a distinct cell death pathway by primarily targeting the endoplasmic reticulum (ER) and Golgi apparatus (GA). Upon photoactivation, this compound generates ROS, leading to ER and GA stress. This initial damage disrupts protein secretion and triggers a signaling cascade that culminates in apoptosis, involving the mitochondria.

This compound-Induced Apoptotic Signaling Pathway

G cluster_initiator Initiation cluster_target Subcellular Targeting cluster_response Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) Light Light (750 nm) ER_Golgi Endoplasmic Reticulum (ER) & Golgi Apparatus (GA) ROS->ER_Golgi Damage ER_Stress ER Stress ER_Golgi->ER_Stress Secretion_Inhibition Protein Secretion Inhibition ER_Golgi->Secretion_Inhibition Mitochondria Mitochondrial Perturbation ER_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound PDT signaling pathway.

References

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